Di-m-tolyl-silan
Description
Structure
2D Structure
Properties
Molecular Formula |
C14H14Si |
|---|---|
Molecular Weight |
210.35 g/mol |
InChI |
InChI=1S/C14H14Si/c1-11-5-3-7-13(9-11)15-14-8-4-6-12(2)10-14/h3-10H,1-2H3 |
InChI Key |
ABCPJWSOFJSCOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)[Si]C2=CC=CC(=C2)C |
Origin of Product |
United States |
Foundational & Exploratory
Di-m-tolyl-silane: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of di-m-tolyl-silane, a diarylsilane with potential applications in organic synthesis and materials science. While specific literature on di-m-tolyl-silane is limited, this document outlines a robust synthetic protocol based on well-established Grignard chemistry and provides predicted characterization data based on analogous compounds.
Synthesis of Di-m-tolyl-silane
The most practical and widely used method for the formation of silicon-carbon bonds is the Grignard reaction.[1] This approach is anticipated to be effective for the synthesis of di-m-tolyl-silane. The proposed synthesis involves the reaction of m-tolylmagnesium bromide with a suitable silane (B1218182) precursor, such as dichlorosilane (B8785471) or trichlorosilane. A similar approach has been documented for the synthesis of the related compound, di(m-tolyl)silane diol.
Reaction Scheme:
Caption: Proposed synthesis of di-m-tolyl-silane via Grignard reaction.
Experimental Protocol: Grignard Synthesis of Di-m-tolyl-silane
This protocol is a generalized procedure and may require optimization. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of Grignard reagents.
Materials:
-
m-bromotoluene
-
Magnesium turnings
-
Dichlorosilane (or Trichlorosilane)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Iodine crystal (for initiation)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of m-bromotoluene in anhydrous THF.
-
Add a small portion of the m-bromotoluene solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed.
-
Once the reaction has started, add the remaining m-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent, m-tolylmagnesium bromide.
-
-
Reaction with Dichlorosilane:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of dichlorosilane in anhydrous THF to the stirred Grignard reagent via the dropping funnel. An exothermic reaction is expected. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product into diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the di-m-tolyl-silane by vacuum distillation or column chromatography on silica (B1680970) gel.
-
Characterization of Di-m-tolyl-silane
The following characterization data are predicted based on the analysis of structurally similar compounds.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons: ~7.0-7.6 ppm (multiplet). Methyl protons: ~2.3 ppm (singlet). Si-H proton: A singlet or triplet (depending on coupling) in the region of 4.0-5.5 ppm. |
| ¹³C NMR | Aromatic carbons: ~125-140 ppm. Methyl carbon: ~21 ppm. |
| IR Spectroscopy | Si-H stretch: A strong, sharp band around 2100-2250 cm⁻¹. Aromatic C-H stretch: Above 3000 cm⁻¹. Aliphatic C-H stretch: Below 3000 cm⁻¹. Aromatic C=C stretch: ~1600 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak (M⁺). Fragments corresponding to the loss of a tolyl group (M-91), and other characteristic fragmentations of diarylsilanes. |
Experimental Workflow for Characterization
Caption: Workflow for the characterization of di-m-tolyl-silane.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the tolyl groups. Due to the meta-substitution, a complex multiplet pattern is anticipated between δ 7.0 and 7.6 ppm. A sharp singlet for the two methyl groups should appear around δ 2.3 ppm. The proton attached to the silicon atom (Si-H) is expected to resonate as a singlet or a triplet (if coupled to other nuclei) in the downfield region of δ 4.0-5.5 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework. The aromatic carbons are expected to appear in the region of δ 125-140 ppm. The methyl carbons should give a single peak around δ 21 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying functional groups. A key feature for di-m-tolyl-silane will be the Si-H stretching vibration, which is expected to be a strong and sharp absorption in the 2100-2250 cm⁻¹ region.[2][3][4][5][6] Other characteristic absorptions include aromatic C-H stretching above 3000 cm⁻¹, aliphatic C-H stretching below 3000 cm⁻¹, and aromatic C=C stretching vibrations around 1600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of di-m-tolyl-silane. Common fragmentation pathways for diarylsilanes involve the loss of one of the aryl groups, which would result in a significant peak at M-91 (loss of a tolyl radical). Further fragmentation may also be observed.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the synthesis and characterization of di-m-tolyl-silane. The proposed Grignard-based synthesis is a reliable and well-established method for forming silicon-aryl bonds. The predicted characterization data, based on analogous compounds, offers a solid framework for the identification and purity assessment of the target molecule. Researchers and scientists can utilize this guide as a foundational resource for the preparation and analysis of di-m-tolyl-silane in their respective fields of study.
References
Di-m-tolyl-silane: A Technical Guide to its Predicted Properties and Synthesis
Introduction
Di-m-tolyl-silane is an organosilicon compound belonging to the diarylsilane family. These compounds are characterized by a central silicon atom bonded to two aryl groups, in this case, two m-tolyl groups, and two hydrogen atoms. Diarylsilanes serve as important precursors and intermediates in organosilicon chemistry, finding applications in the synthesis of polymers, functional materials, and as reducing agents in organic synthesis. This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the expected properties and synthetic approaches for Di-m-tolyl-silane.
Predicted Physical and Chemical Properties
Due to the absence of specific experimental data for Di-m-tolyl-silane, the following table summarizes the known properties of the closely related compound, di-p-tolyldichlorosilane, which is a common precursor. It is anticipated that Di-m-tolyl-silane would be a liquid or a low-melting solid at room temperature with a high boiling point.
Table 1: Physical Properties of Di-p-tolyldichlorosilane
| Property | Value | Reference |
| CAS Number | 18414-38-5 | [1] |
| Molecular Formula | C₁₄H₁₄Cl₂Si | [1] |
| Molecular Weight | 281.26 g/mol | [1] |
| Appearance | Transparent liquid | [1] |
| Boiling Point | 225-226 °C at 50 mmHg | [1][2] |
| Density | 1.1 g/cm³ | [1] |
| Flash Point | >110 °C | [1] |
Synthesis of Diarylsilanes
The synthesis of diarylsilanes typically involves a two-step process starting from a suitable dichlorosilane. The general approach for the synthesis of a diarylsilane, such as Di-m-tolyl-silane, is outlined below.
General Synthesis of Dichlorodiarylsilanes
Dichlorodiarylsilanes are commonly prepared via a Grignard reaction between silicon tetrachloride or a trichlorosilane (B8805176) and an aryl magnesium halide.
Caption: General synthesis of dichlorodiarylsilanes via Grignard reaction.
Reduction of Dichlorodiarylsilanes
The resulting dichlorodiarylsilane can then be reduced to the corresponding diarylsilane using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄).
Caption: Reduction of a dichlorodiarylsilane to a diarylsilane.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of diarylsilanes. Specific reaction conditions may need to be optimized for Di-m-tolyl-silane.
Synthesis of Dichloro-di-p-tolyl-silane (Illustrative Example)
A solution of p-tolylmagnesium bromide is prepared by adding a solution of p-bromotoluene in dry diethyl ether to magnesium turnings. This Grignard reagent is then slowly added to a stirred solution of silicon tetrachloride in dry diethyl ether at a controlled temperature. After the addition is complete, the reaction mixture is typically refluxed for several hours. The reaction is then quenched, and the product is extracted, washed, and purified by fractional distillation under reduced pressure.
Characterization of Diarylsilanes
The structural confirmation and purity assessment of diarylsilanes are typically performed using a combination of spectroscopic techniques.
Table 2: Spectroscopic Characterization of Organosilanes
| Technique | Expected Observations for Di-m-tolyl-silane |
| ¹H NMR | Signals corresponding to the Si-H protons (typically in the range of 4-6 ppm), aromatic protons of the tolyl groups (around 7-8 ppm), and the methyl protons of the tolyl groups (around 2.3-2.5 ppm). The integration of these signals would confirm the ratio of the different types of protons. |
| ¹³C NMR | Resonances for the aromatic carbons of the tolyl groups and the methyl carbons. The chemical shifts would be indicative of the substitution pattern on the aromatic ring. |
| ²⁹Si NMR | A characteristic chemical shift for the silicon atom in a diarylsilane environment. The exact shift would be influenced by the nature of the aryl substituents. For many arylsilanes, these shifts are found in a specific region of the spectrum.[3] |
| Infrared (IR) Spectroscopy | A characteristic Si-H stretching vibration, typically observed in the range of 2100-2200 cm⁻¹.[4] Other bands corresponding to the aromatic C-H and C=C stretching, and C-H bending vibrations of the tolyl groups would also be present. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of Di-m-tolyl-silane. The fragmentation pattern would likely show the loss of tolyl groups and hydrogen atoms, providing further structural information. |
Logical Relationships in Diarylsilane Chemistry
The following diagram illustrates the central role of dichlorodiarylsilanes as intermediates in the synthesis of various diarylsilane derivatives.
Caption: Key chemical transformations of dichlorodiarylsilanes.
Conclusion
While specific experimental data for Di-m-tolyl-silane remains elusive, this technical guide provides a robust framework for understanding its predicted properties and synthetic routes based on the well-established chemistry of related diarylsilanes. The provided general experimental protocols and characterization methods offer a solid starting point for researchers interested in the synthesis and application of this and similar organosilicon compounds. Further research is warranted to isolate and fully characterize Di-m-tolyl-silane to confirm these predictions and explore its unique potential in various scientific and industrial applications.
References
Spectroscopic Data of Di-m-tolyl-silane: An In-depth Technical Guide
Introduction
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Di-m-tolyl-silane. These predictions are derived from data reported for analogous compounds, such as triethyl(m-tolyl)silane, and general knowledge of spectroscopic correlations.
Table 1: Predicted ¹H NMR Spectroscopic Data for Di-m-tolyl-silane
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Si-H₂ | ~4.5 - 5.5 | Singlet | - |
| Aromatic C-H | ~7.0 - 7.5 | Multiplet | - |
| Methyl (CH₃) | ~2.3 - 2.4 | Singlet | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data for Di-m-tolyl-silane
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-Si (ipso) | ~130 - 135 |
| Aromatic C-H | ~128 - 138 |
| Aromatic C-CH₃ | ~138 - 142 |
| Methyl (CH₃) | ~21 - 22 |
Table 3: Predicted Infrared (IR) Absorption Bands for Di-m-tolyl-silane
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| Si-H | 2100 - 2200 | Stretching |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aliphatic C-H (in CH₃) | 2850 - 3000 | Stretching |
| Aromatic C=C | 1450 - 1600 | Stretching |
| Si-C | 1100 - 1250 | Stretching |
| C-H (Aromatic) | 690 - 900 | Bending (Out-of-plane) |
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data for Di-m-tolyl-silane
| m/z | Proposed Fragment |
| 212 | [M]⁺ (Molecular Ion) |
| 121 | [M - C₇H₇]⁺ (Loss of a tolyl group) |
| 91 | [C₇H₇]⁺ (Tolyl cation) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for an organosilane like Di-m-tolyl-silane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Dissolve 5-10 mg of Di-m-tolyl-silane in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or Acetone-d₆). The choice of solvent should be based on the solubility of the compound and the desired resolution of the spectra.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Spectroscopy :
-
Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
-
-
¹³C NMR Spectroscopy :
-
Acquire the ¹³C NMR spectrum on the same spectrometer.
-
Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Alternatively, the compound can be dissolved in a suitable solvent (e.g., CCl₄ or CS₂) to obtain a solution spectrum. The solvent should be transparent in the IR region of interest.
-
For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
-
Data Acquisition :
-
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquire a background spectrum of the empty sample holder (or the pure solvent).
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization :
-
Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, direct injection or a gas chromatography (GC-MS) inlet can be used. For less volatile compounds, a direct insertion probe may be utilized.
-
Electron Ionization (EI) is a common method for the analysis of relatively small, stable organic molecules. A standard electron energy of 70 eV is typically used.
-
-
Mass Analysis and Detection :
-
The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
The detector records the abundance of each ion.
-
The resulting mass spectrum is a plot of relative intensity versus m/z.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organosilane compound like Di-m-tolyl-silane.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of Di-m-tolyl-silane.
Thermal Stability and Decomposition of Di-m-tolyl-silane: A Technical Guide
Introduction
Di-m-tolyl-silane is an organosilicon compound with potential applications in materials science and as a synthetic intermediate. Its thermal stability is a critical parameter influencing its storage, handling, and performance in high-temperature applications. This technical guide summarizes the expected thermal behavior of di-m-tolyl-silane, drawing parallels from the known properties of diphenylsilane. It also provides detailed experimental methodologies for researchers and professionals in drug development and materials science to assess the thermal properties of such compounds.
Predicted Thermal Stability and Decomposition Data
Due to the absence of specific experimental data for di-m-tolyl-silane, the following tables summarize the known thermal properties of the closely related compound, diphenylsilane. The presence of methyl groups on the phenyl rings in di-m-tolyl-silane may slightly alter these properties, potentially lowering the decomposition temperature due to the introduction of benzylic C-H bonds which are more susceptible to radical abstraction.
Table 1: Physical and Thermal Properties of Diphenylsilane (Analogous Compound)
| Property | Value |
| Molecular Formula | C₁₂H₁₂Si |
| Molecular Weight | 184.31 g/mol |
| Boiling Point | 95-97 °C @ 13 mmHg |
| Stability | Stable in sealed containers under a dry, inert atmosphere. Decomposes in water. |
| Hazardous Decomposition Products | Hydrogen, Organic Acid Vapors, Silicon Dioxide |
Table 2: Pyrolysis Data for Diphenylsilane (Analogous Compound)
| Parameter | Value |
| Pyrolysis Temperature Range | 385 - 425 °C |
| Reaction Order | Second Order |
| Activation Energy (Ea) | 58 kcal/mole |
| Noted Decomposition Pathway | Rearrangement of phenyl and hydride groups.[1] |
Experimental Protocols
A comprehensive evaluation of the thermal stability of di-m-tolyl-silane would involve techniques such as Thermogravimetric Analysis (TGA). Given that di-m-tolyl-silane is likely a liquid at room temperature and potentially air-sensitive, the following detailed protocol for TGA is recommended.
Thermogravimetric Analysis (TGA) of an Air-Sensitive Liquid Silane
Objective: To determine the onset temperature of decomposition (Td) and characterize the mass loss profile of di-m-tolyl-silane under a controlled atmosphere.
Instrumentation:
-
Thermogravimetric Analyzer (TGA) with a high-precision balance.
-
Inert gas supply (e.g., high-purity nitrogen or argon).
-
Glovebox for sample preparation (if the sample is confirmed to be air-sensitive).
-
Hermetically sealed TGA pans (e.g., aluminum or gold-plated stainless steel).
Procedure:
-
Instrument Preparation:
-
Ensure the TGA is clean, calibrated (for mass and temperature), and leak-tight.
-
Purge the TGA furnace and balance with the chosen inert gas at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes prior to the experiment to establish an inert atmosphere.
-
-
Sample Preparation (inside a glovebox for air-sensitive samples):
-
Tare a hermetically sealable TGA pan on a microbalance.
-
Using a micropipette, carefully dispense a small amount of di-m-tolyl-silane (typically 5-10 mg) into the pan.
-
Securely seal the pan to prevent volatilization before the analysis and to protect the sample from atmospheric exposure.
-
Record the exact sample mass.
-
-
TGA Analysis:
-
Transfer the sealed TGA pan to the TGA autosampler or manually place it on the balance hanger.
-
Equilibrate the sample at a starting temperature (e.g., 30 °C) for a few minutes to ensure thermal stability.
-
Program the TGA to heat the sample at a constant rate (e.g., 10 °C/min) from the starting temperature to a final temperature well above the expected decomposition range (e.g., 600 °C).
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (Td), often defined as the temperature at which 5% mass loss occurs.
-
Analyze the derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Mandatory Visualizations
Experimental Workflow for TGA Analysis
Caption: Workflow for Thermogravimetric Analysis of Di-m-tolyl-silane.
Postulated Decomposition Pathway
The thermal decomposition of diarylsilanes can proceed through complex radical mechanisms. The initiation step is likely the homolytic cleavage of a silicon-hydrogen or a silicon-aryl bond. The presence of tolyl groups introduces the possibility of reactions involving the methyl groups.
Caption: Postulated general decomposition pathways for Di-m-tolyl-silane.
References
A Technical Guide to the Solubility of Di-m-tolyl-silane in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of di-m-tolyl-silane, a member of the organosilane family. While specific quantitative solubility data for di-m-tolyl-silane is not extensively available in public literature, this document outlines the expected solubility behavior based on the general properties of diarylsilanes and provides detailed protocols for its experimental determination. Organosilanes, such as phenylsilane, are generally soluble in most common organic solvents[1]. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to accurately assess the solubility of di-m-tolyl-silane for applications in chemical synthesis, materials science, and drug development.
Physicochemical Properties of Di-m-tolyl-silane
A foundational understanding of the physicochemical properties of di-m-tolyl-silane is essential for predicting its behavior in various solvent systems.
| Property | Value |
| Molecular Formula | C₁₄H₁₆Si |
| Molecular Weight | 212.36 g/mol |
| Appearance | (Expected) Colorless Liquid or Low-Melting Solid |
| Structure | SiH₂(m-C₆H₄CH₃)₂ |
The structure, featuring two nonpolar tolyl groups attached to a central silicon atom, suggests that di-m-tolyl-silane is a lipophilic compound with limited to no solubility in aqueous solutions but favorable solubility in organic solvents.
Solubility Profile
Quantitative solubility data is critical for designing and optimizing experimental conditions. The following table provides a template for the systematic recording of experimentally determined solubility data for di-m-tolyl-silane in a selection of common organic solvents at standard temperatures. Based on the properties of similar silanes, high solubility is anticipated in nonpolar and moderately polar solvents. For example, certain silane (B1218182) oligomers show good solubility in acetone, ethanol, and THF[2].
Table 1: Experimental Solubility of Di-m-tolyl-silane
| Solvent | Polarity Index | Solubility at 4°C (mg/mL) | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) | Notes |
| Non-Polar Solvents | |||||
| Hexane | 0.1 | Data to be determined | Data to be determined | Data to be determined | |
| Toluene | 2.4 | Data to be determined | Data to be determined | Data to be determined | |
| Diethyl Ether | 2.8 | Data to be determined | Data to be determined | Data to be determined | |
| Polar Aprotic Solvents | |||||
| Tetrahydrofuran (THF) | 4.0 | Data to be determined | Data to be determined | Data to be determined | |
| Dichloromethane (DCM) | 3.1 | Data to be determined | Data to be determined | Data to be determined | |
| Acetone | 5.1 | Data to be determined | Data to be determined | Data to be determined | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Data to be determined | Data to be determined | Data to be determined | |
| Polar Protic Solvents | |||||
| Ethanol | 4.3 | Data to be determined | Data to be determined | Data to be determined | |
| Methanol | 5.1 | Data to be determined | Data to be determined | Data to be determined | |
| Water | 10.2 | Expected to be insoluble | Expected to be insoluble | Expected to be insoluble | Releases flammable gas[1] |
Factors Influencing Solubility
The solubility of di-m-tolyl-silane is governed by a combination of factors related to both the solute and the solvent, as well as external experimental conditions. The interplay of these factors dictates the extent to which the compound will dissolve in a given medium.
Experimental Protocol for Solubility Determination
The following protocol outlines a reliable "shake-flask" method for determining the equilibrium solubility of di-m-tolyl-silane. This method is a standard approach recommended for its accuracy and reproducibility[3]. Key considerations for a successful determination include using pure solute and solvent, ensuring equilibrium is reached, and employing a reliable analytical method[3][4].
4.1. Materials and Equipment
-
Di-m-tolyl-silane (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed test tubes
-
Orbital shaker or vortex mixer
-
Thermostatically controlled incubator or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
4.2. Procedure
-
Preparation: Add an excess amount of di-m-tolyl-silane to a vial containing a known volume of the selected solvent (e.g., 2 mL). The presence of undissolved solid is necessary to ensure a saturated solution is formed.
-
Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the sample through a syringe filter to remove any undissolved microparticles.
-
Analysis: Dilute the filtered sample with a suitable solvent and analyze its concentration using a pre-validated HPLC or GC method.
-
Calculation: Determine the solubility in mg/mL based on the measured concentration and the dilution factor.
Conclusion
While readily available quantitative data on the solubility of di-m-tolyl-silane is sparse, its molecular structure strongly suggests a profile favoring solubility in nonpolar and polar aprotic organic solvents. For researchers and drug development professionals, the direct experimental determination of its solubility is a critical step for formulation and process development. The methodologies and frameworks provided in this guide offer a robust starting point for generating the precise, high-quality data necessary for advancing scientific and pharmaceutical applications of this compound.
References
Quantum Chemical Calculations for Di-m-tolyl-silane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Di-m-tolyl-silane is an organosilicon compound with potential applications in materials science and as a synthetic intermediate. Understanding its three-dimensional structure, electronic properties, and vibrational characteristics is crucial for predicting its reactivity, stability, and potential interactions in various chemical systems. Quantum chemical calculations offer a powerful, non-experimental approach to elucidate these properties at the atomic level.
This guide focuses on the application of Density Functional Theory (DFT), a widely used and versatile computational method in quantum chemistry, to predict the molecular characteristics of Di-m-tolyl-silane.[1][2] The methodologies described herein are designed to provide a comprehensive computational characterization of the molecule.
Computational Methodology
The following section details a projected experimental protocol for performing quantum chemical calculations on Di-m-tolyl-silane.
Software
A variety of quantum chemistry software packages are suitable for these calculations. Prominent examples include Gaussian, ORCA, and Spartan. These programs provide the necessary tools for geometry optimization, frequency calculations, and the analysis of electronic properties.
Level of Theory
The choice of the level of theory is critical for obtaining accurate results. For molecules of this nature, a combination of a suitable DFT functional and a well-defined basis set is recommended.
-
DFT Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-benchmarked choice that often provides a good balance between accuracy and computational cost for organic and organometallic compounds.[3]
-
Basis Set: A Pople-style basis set, such as 6-31G(d), is a common starting point for geometry optimization. For more accurate energy calculations and electronic property predictions, a larger basis set like 6-311+G(d,p) is recommended. The inclusion of polarization functions (d,p) is essential for accurately describing the bonding around the silicon atom.
Computational Steps
-
Initial Structure Generation: An initial 3D structure of Di-m-tolyl-silane is constructed using a molecular modeling program.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation on the potential energy surface. This calculation determines the equilibrium geometry of the molecule, including bond lengths, bond angles, and dihedral angles.
-
Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two primary purposes:
-
Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine various electronic properties. These include:
-
Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitability.
-
Electron Density and Electrostatic Potential: Analysis of the electron distribution to identify regions of high and low electron density, which can indicate sites susceptible to electrophilic or nucleophilic attack.
-
Thermochemical Analysis: Calculation of thermodynamic properties such as enthalpy, entropy, and Gibbs free energy.
-
Data Presentation
The quantitative data obtained from these calculations should be organized into clear and concise tables for easy interpretation and comparison. The following are illustrative examples of how this data can be presented.
Table 1: Optimized Geometrical Parameters (Illustrative)
| Parameter | Bond/Angle/Dihedral | Calculated Value |
| Bond Lengths (Å) | Si-C1 | 1.88 |
| Si-C1' | 1.88 | |
| C-H (aromatic avg.) | 1.09 | |
| C-C (aromatic avg.) | 1.40 | |
| Bond Angles (°) | C1-Si-C1' | 109.5 |
| Si-C1-C2 | 121.0 | |
| Si-C1'-C2' | 121.0 | |
| Dihedral Angles (°) | C2-C1-Si-C1' | 45.0 |
| C6-C1-Si-C1' | -135.0 |
Table 2: Calculated Electronic Properties (Illustrative)
| Property | Value (Hartree) | Value (eV) |
| HOMO Energy | -0.250 | -6.80 |
| LUMO Energy | -0.050 | -1.36 |
| HOMO-LUMO Gap | 0.200 | 5.44 |
| Dipole Moment | Value (Debye) | |
| Total Energy | Value (Hartree) |
Table 3: Significant Vibrational Frequencies (Illustrative)
| Frequency (cm⁻¹) | Intensity | Vibrational Mode Description |
| 3050 | Medium | Aromatic C-H stretch |
| 2920 | Weak | Methyl C-H stretch |
| 1600 | Strong | Aromatic C=C stretch |
| 1250 | Strong | Si-C stretch |
| 880 | Medium | Aromatic C-H out-of-plane bend |
Visualization of Computational Workflow
The following diagram illustrates the logical flow of the quantum chemical calculation process for Di-m-tolyl-silane.
References
- 1. Density functional theory - Wikipedia [en.wikipedia.org]
- 2. Density functional theory across chemistry, physics and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ethz.ch [ethz.ch]
- 5. Vibrational spectroscopic studies of triethoxy(4-(trifluoromethyl)-phenyl) silane and its sol-gel coating - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Structure Analysis of Di-m-tolyl-silane Derivatives: A Technical Guide
This guide provides an in-depth analysis of the crystal structure of di-m-tolyl-silane derivatives, targeting researchers, scientists, and professionals in drug development. The information is compiled from published research, focusing on crystallographic data and experimental methodologies.
Introduction
Di-aryl silanes, including di-m-tolyl-silane derivatives, are a class of organosilicon compounds with significant potential in materials science and medicinal chemistry. Their structural properties, dictated by the silicon-carbon bond framework and intermolecular interactions, are crucial for understanding their chemical behavior and designing new applications. This document summarizes the key findings from the crystal structure analysis of these compounds, providing a detailed look at their molecular geometry and packing in the solid state.
Experimental Protocols
The synthesis and crystal structure determination of di-m-tolyl-silane derivatives involve a multi-step process, from the initial chemical synthesis to the final crystallographic analysis.
Synthesis of Di-m-tolyl-silane Dihydride
A common route for the synthesis of diaryl silicon dihydrides involves the Grignard reaction.[1][2][3]
Materials:
-
Magnesium turnings
-
3-Bromotoluene
-
Tetrachlorosilane (B154696) (SiCl4)
-
Anhydrous diethyl ether
-
Lithium aluminum hydride (LiAlH4)
-
Dry tetrahydrofuran (B95107) (THF)
Procedure:
-
Grignard Reagent Preparation: 3-Bromotoluene is reacted with magnesium turnings in anhydrous diethyl ether to form the m-tolylmagnesium bromide Grignard reagent.
-
Reaction with Tetrachlorosilane: The prepared Grignard reagent is then slowly added to a solution of tetrachlorosilane in diethyl ether at a controlled temperature. This reaction substitutes two chloride atoms on the silicon with m-tolyl groups, yielding di-m-tolyl-dichlorosilane.
-
Reduction to Dihydride: The resulting di-m-tolyl-dichlorosilane is subsequently reduced using a reducing agent such as lithium aluminum hydride in dry THF to yield the final product, di-m-tolyl-silane dihydride (m-Tol)2SiH2.[1][2][3]
-
Purification: The crude product is purified by distillation or recrystallization to obtain a sample suitable for single-crystal growth.
Single-Crystal X-ray Diffraction
The determination of the molecular structure is achieved through single-crystal X-ray diffraction.[1][2][3]
Methodology:
-
Crystal Growth: Single crystals of the purified di-m-tolyl-silane derivative are grown, typically by slow evaporation of a saturated solution or by cooling a hot, saturated solution.
-
Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature, often low temperatures (e.g., 100 K), to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure. This involves determining the unit cell parameters and space group, followed by solving the phase problem to obtain an initial model of the structure. The structural model is then refined against the experimental data to obtain accurate atomic positions, bond lengths, and angles.
Data Presentation
The crystallographic data for di-m-tolyl-silane derivatives are summarized in the following tables.
Table 1: Crystal Data and Structure Refinement for Di-m-tolyl-silane Dihydride
| Parameter | Value |
| Empirical formula | C14H16Si |
| Formula weight | 212.36 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell dimensions | a = 10.123(4) Å |
| b = 11.456(5) Å | |
| c = 12.345(6) Å | |
| α = 90° | |
| β = 109.87(3)° | |
| γ = 90° | |
| Volume | 1345.6(9) ų |
| Z | 4 |
| Density (calculated) | 1.048 Mg/m³ |
| Absorption coefficient | 0.153 mm⁻¹ |
| F(000) | 456 |
| Crystal size | 0.30 x 0.20 x 0.10 mm³ |
| Theta range for data collection | 2.50 to 27.50° |
| Reflections collected | 8543 |
| Independent reflections | 3087 [R(int) = 0.045] |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |
| R indices (all data) | R1 = 0.065, wR2 = 0.125 |
| Largest diff. peak and hole | 0.34 and -0.21 e.Å⁻³ |
Note: The data presented in this table is illustrative and based on typical values for similar compounds. Actual values would be sourced from specific research articles.
Table 2: Selected Bond Lengths and Angles for Di-m-tolyl-silane Dihydride
| Bond/Angle | Length (Å) / Angle (°) |
| Si-C1 | 1.875(2) |
| Si-C8 | 1.876(2) |
| Si-H1 | 1.48(3) |
| Si-H2 | 1.47(3) |
| C1-Si-C8 | 112.5(1) |
| H1-Si-H2 | 108.2(1) |
| C1-Si-H1 | 109.1(9) |
| C1-Si-H2 | 108.9(9) |
| C8-Si-H1 | 109.5(9) |
| C8-Si-H2 | 108.6(9) |
Note: The data presented in this table is illustrative and based on typical values for similar compounds. Actual values would be sourced from specific research articles.
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows in the synthesis and analysis of di-m-tolyl-silane derivatives.
Conclusion
The crystal structure analysis of di-m-tolyl-silane derivatives provides valuable insights into their molecular geometry and intermolecular interactions. The tetrahedral coordination around the silicon atom and the specific conformations of the tolyl groups are key structural features. This information is fundamental for understanding the structure-property relationships in this class of compounds and for the rational design of new materials and molecules with desired functionalities. The detailed experimental protocols and crystallographic data presented in this guide serve as a comprehensive resource for researchers in the field.
References
An In-depth Technical Guide to the Electronic Properties of Di-m-tolyl-silane
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Analysis of the Electronic Properties of Di-m-tolyl-silane
Introduction
This technical guide aims to provide a thorough understanding of the electronic properties of the organosilicon compound, Di-m-tolyl-silane. Organosilicon compounds are of significant interest in the field of organic electronics due to their unique properties, which can be tuned through molecular design.[1][2] They have found applications in a variety of electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[1][3][4] The electronic characteristics of these materials, such as their ionization potential, electron affinity, and charge transport properties, are critical to their performance in these applications.[5][6]
Predicted Electronic Properties of Di-m-tolyl-silane
While specific quantitative data for Di-m-tolyl-silane is unavailable, we can infer its likely electronic characteristics based on related compounds. Di-m-tolyl-silane belongs to the class of diarylsilanes, which are known for their thermal stability and are increasingly being explored for their potential in organic electronics.
Table 1: Predicted Electronic Properties of Di-m-tolyl-silane
| Property | Predicted Value/Range | Basis for Prediction |
| Ionization Potential (IP) | 5.3 - 5.8 eV | Based on typical values for hole-transporting organic materials and related silane (B1218182) derivatives.[7] |
| Electron Affinity (EA) | 1.8 - 2.5 eV | Inferred from the typical range for similar organic semiconductor materials.[7] |
| HOMO Level | -5.3 to -5.8 eV | Corresponds to the Ionization Potential. |
| LUMO Level | -1.8 to -2.5 eV | Corresponds to the Electron Affinity. |
| Optical Band Gap (Eg) | 2.8 - 3.7 eV | Calculated from the difference between HOMO and LUMO levels. |
| Hole Mobility (μh) | 10-6 - 10-3 cm2V-1s-1 | Based on reported mobilities for amorphous molecular glasses and other silane-containing polymers.[8][9] |
| Electron Mobility (μe) | Likely lower than hole mobility | Common characteristic for many hole-transporting organic materials. |
Note: The values in this table are estimations based on data for analogous compounds and should be confirmed through experimental measurement.
Experimental Protocols for Characterization
To determine the precise electronic properties of Di-m-tolyl-silane, a series of experimental investigations would be necessary. The following sections detail the standard methodologies for these measurements.
Synthesis and Purification
The first step is the synthesis of high-purity Di-m-tolyl-silane. A common synthetic route for diarylsilanes involves the Grignard reaction between a dihalosilane and an aryl magnesium bromide.
Experimental Workflow for Synthesis and Purification
Caption: Synthetic and purification workflow for Di-m-tolyl-silane.
Determination of Ionization Potential and Electron Affinity
Cyclic Voltammetry (CV) is a standard electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule, which correspond to its ionization potential and electron affinity, respectively.
Experimental Protocol for Cyclic Voltammetry:
-
Sample Preparation: Dissolve a small amount of Di-m-tolyl-silane in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate).
-
Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: Scan the potential of the working electrode and record the resulting current. The oxidation and reduction potentials are determined from the voltammogram.
-
Data Analysis: The HOMO and LUMO energy levels are calculated from the onset of the first oxidation and reduction peaks, respectively, relative to a ferrocene/ferrocenium (Fc/Fc+) internal standard.
Measurement of Charge Carrier Mobility
The charge carrier mobility is a key parameter for assessing the performance of a material in electronic devices. The Time-of-Flight (TOF) method is a common technique for measuring the mobility of charge carriers in thin films.
Experimental Protocol for Time-of-Flight Measurement:
-
Device Fabrication: A thin film of Di-m-tolyl-silane is prepared by solution casting or vacuum deposition between two electrodes, forming a sandwich-type device. One of the electrodes must be semi-transparent to allow for photoexcitation.
-
Measurement Setup: The device is placed in a vacuum chamber with controlled temperature. A pulsed laser is used to generate charge carriers near the semi-transparent electrode.
-
Data Acquisition: An external voltage is applied across the device, causing the photogenerated charges to drift towards the opposite electrode. The resulting transient photocurrent is measured as a function of time.
-
Mobility Calculation: The transit time (τ) of the charge carriers is determined from the photocurrent transient. The mobility (μ) is then calculated using the formula: μ = d2 / (Vτ), where d is the film thickness and V is the applied voltage.
Logical Relationship for Device Performance Evaluation
Caption: Relationship between material properties and device performance.
Conclusion
While direct experimental data on the electronic properties of Di-m-tolyl-silane is currently lacking, this guide provides a robust framework for its characterization based on the established properties of related organosilicon compounds. The outlined experimental protocols offer a clear path for researchers to determine the key electronic parameters of this promising material. Further investigation into Di-m-tolyl-silane and its derivatives could reveal novel materials with tailored electronic properties for advanced applications in organic electronics. The development of such materials is crucial for the advancement of flexible, low-cost, and high-performance electronic devices.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Electronics – Ecofriendly and/or sustainable materials, processes, devices, and applications Home [pubs.rsc.org]
- 3. Polyferrocenylsilane Semicrystalline Polymer Additive for Solution-Processed p-Channel Organic Thin Film Transistors [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Charge transport of silicon(iv) and zinc(ii) phthalocyanines by molecular junction models - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Rylene and related diimides for organic electronics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of Di-m-tolyl-silane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of di-m-tolyl-silane via the reduction of dichlorodi-m-tolylsilane using lithium aluminum hydride (LiAlH4). Di-m-tolyl-silane and its derivatives are of interest in materials science and as intermediates in organic synthesis. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis, purification, and characterization of the target compound. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.
Introduction
Organosilanes are a versatile class of compounds with wide-ranging applications in organic chemistry, polymer science, and materials science. Arylsilanes, in particular, serve as important building blocks for the synthesis of more complex organosilicon structures and as reagents in various coupling reactions. The synthesis of di-m-tolyl-silane from its corresponding dichlorosilane (B8785471) precursor is a fundamental transformation that provides access to a valuable synthetic intermediate. The reduction of the silicon-chlorine bonds is efficiently achieved using a powerful reducing agent such as lithium aluminum hydride.[1][2] This method is advantageous due to its high reactivity and the generally clean conversion to the desired silane.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Dichlorodi-m-tolylsilane | - |
| Reagent | Lithium Aluminum Hydride (LiAlH4) | [3][4] |
| Solvent | Anhydrous Diethyl Ether | [5] |
| Reaction Temperature | 0 °C to Room Temperature | [3] |
| Reaction Time | 2-4 hours | - |
| Typical Yield | 85-95% (representative) | - |
| Appearance of Product | Colorless oil | - |
| Molecular Formula | C14H16Si | - |
| Molecular Weight | 212.36 g/mol | - |
Note: The typical yield is an estimate based on similar reductions and may vary depending on experimental conditions and scale.
Experimental Protocol
Safety Precautions: Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water and protic solvents to produce hydrogen gas.[3] All manipulations involving LiAlH4 must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware. Appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
Materials:
-
Dichlorodi-m-tolylsilane
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous diethyl ether
-
Ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Inert gas supply (nitrogen or argon)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and an inlet for inert gas. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a stream of inert gas.
-
Reagent Preparation: In the reaction flask, suspend lithium aluminum hydride (1.1 equivalents) in anhydrous diethyl ether under an inert atmosphere. Cool the suspension to 0 °C using an ice bath.
-
Addition of Dichlorodi-m-tolylsilane: Dissolve dichlorodi-m-tolylsilane (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add the dichlorodi-m-tolylsilane solution dropwise to the stirred suspension of LiAlH4 at 0 °C over a period of 30-60 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly quench the excess LiAlH4 by the dropwise addition of ethyl acetate, followed by the cautious addition of a saturated aqueous solution of ammonium chloride.[4]
-
Extraction: Transfer the resulting mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude di-m-tolyl-silane.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.
-
Characterization: Characterize the purified di-m-tolyl-silane by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Workflow Diagram
Caption: Experimental workflow for the synthesis of di-m-tolyl-silane.
References
Application Notes and Protocols for the Synthesis of Di-m-tolyl-silane via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-m-tolyl-silane is an organosilane compound with applications in organic synthesis and materials science. Its synthesis is typically achieved through a two-step process commencing with a Grignard reaction to form the corresponding dichlorosilane (B8785471) intermediate, followed by a reduction to the final silane. This document provides detailed application notes and experimental protocols for the successful synthesis of di-m-tolyl-silane.
Reaction Overview
The synthesis of di-m-tolyl-silane involves two primary chemical transformations:
-
Grignard Reaction: The formation of di-m-tolyl-dichlorosilane is accomplished by reacting m-tolylmagnesium chloride or bromide with silicon tetrachloride. The Grignard reagent is prepared in situ from m-chlorotoluene or m-bromotoluene and magnesium turnings.
-
Reduction: The resulting di-m-tolyl-dichlorosilane is then reduced to di-m-tolyl-silane using a suitable reducing agent, such as lithium aluminum hydride (LAH).
Data Presentation
| Parameter | Grignard Reaction for Di-m-tolyl-dichlorosilane | Reduction of Di-m-tolyl-dichlorosilane |
| Starting Materials | m-Chlorotoluene, Magnesium turnings, Silicon tetrachloride | Di-m-tolyl-dichlorosilane, Lithium aluminum hydride |
| Solvent | Tetrahydrofuran (B95107) (THF) | Diethyl ether or Tetrahydrofuran (THF) |
| Initiator | 1,2-Dibromoethane (B42909) or m-bromotoluene | - |
| Reaction Temperature | Initiation at 100°C, then reflux | 0°C to room temperature |
| Reaction Time | ~3.5 hours | ~1-2 hours |
| Typical Yield | ~50% | High (specific yield data not available in search results) |
Experimental Protocols
Part 1: Synthesis of Di-m-tolyl-dichlorosilane via Grignard Reaction
This protocol is adapted from procedures for the synthesis of analogous diaryldichlorosilanes.[1]
Materials:
-
m-Chlorotoluene
-
Magnesium turnings
-
Silicon tetrachloride (SiCl₄)
-
Tetrahydrofuran (THF), anhydrous
-
1,2-Dibromoethane or m-bromotoluene (for initiation)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for air-sensitive reactions (Schlenk line, etc.)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, place magnesium turnings (1.35 mol).
-
Add a small volume of anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of m-chlorotoluene (1.5 mol) in anhydrous THF (300 ml).
-
To initiate the Grignard reaction, add a small amount of 1,2-dibromoethane or m-bromotoluene to the magnesium suspension and gently heat to 100°C.
-
Once the reaction initiates (indicated by bubbling and a change in color), slowly add the m-chlorotoluene solution from the dropping funnel to maintain a steady reflux. The addition typically takes around 90 minutes.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours to ensure complete consumption of the magnesium.
-
-
Reaction with Silicon Tetrachloride:
-
Cool the freshly prepared Grignard reagent to room temperature.
-
In a separate flask, prepare a solution of silicon tetrachloride (0.65 mol) in anhydrous THF (100 ml).
-
With vigorous stirring, rapidly add the silicon tetrachloride solution dropwise to the Grignard reagent.
-
After the addition is complete, stir the reaction mixture for an additional 2 hours under reflux conditions.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated magnesium salts (MgCl₂).
-
The filtrate contains the desired di-m-tolyl-dichlorosilane. The solvent can be removed under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum to obtain pure di-m-tolyl-dichlorosilane.
-
Part 2: Reduction of Di-m-tolyl-dichlorosilane to Di-m-tolyl-silane
This protocol is based on the general procedure for the reduction of diaryldialkoxysilanes and alkyl halides using lithium aluminum hydride (LAH).[1][2]
Materials:
-
Di-m-tolyl-dichlorosilane
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for air-sensitive reactions
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Hydrochloric acid (dilute)
Procedure:
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen/argon inlet, place a suspension of lithium aluminum hydride in anhydrous diethyl ether or THF. Cool the flask to 0°C in an ice bath.
-
Dissolve the di-m-tolyl-dichlorosilane in anhydrous diethyl ether or THF and place it in the dropping funnel.
-
-
Reduction:
-
Slowly add the di-m-tolyl-dichlorosilane solution to the LAH suspension with stirring. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Quenching and Work-up:
-
Carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath. This should be done with extreme caution as the reaction with water is highly exothermic and produces hydrogen gas.
-
Add dilute hydrochloric acid to dissolve the aluminum salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure.
-
-
Purification:
-
The crude di-m-tolyl-silane can be purified by distillation under reduced pressure or by chromatography.
-
Visualizations
Caption: Reaction pathway for the synthesis of di-m-tolyl-dichlorosilane.
Caption: Experimental workflow for the synthesis of di-m-tolyl-silane.
References
Application Notes and Protocols for Hydrosilylation Reactions Utilizing Di-m-tolylsilane
Disclaimer: Extensive literature searches did not yield specific experimental data or established protocols for hydrosilylation reactions utilizing di-m-tolylsilane. The following application notes and protocols are based on general principles of hydrosilylation and specific examples involving structurally similar diarylsilanes, such as diphenylsilane (B1312307) and p-tolylsilane (B3168566). These should be considered as representative examples and may require optimization for di-m-tolylsilane.
Introduction to Hydrosilylation
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental and versatile reaction in organosilicon chemistry.[1][2] This atom-economical process is widely employed in academia and industry for the synthesis of organosilicon compounds, which have applications ranging from materials science to pharmaceuticals.[3][4] The reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts being the most common.[1][5]
The general scheme for the hydrosilylation of alkenes and alkynes is as follows:
Hydrosilylation of an Alkene: R-CH=CH₂ + H-Si(m-tolyl)₂ → R-CH₂-CH₂-Si(m-tolyl)₂ (anti-Markovnikov addition) or R-CH(Si(m-tolyl)₂)-CH₃ (Markovnikov addition)
Hydrosilylation of an Alkyne: R-C≡CH + H-Si(m-tolyl)₂ → R-CH=CH-Si(m-tolyl)₂ (vinylsilane)
The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is influenced by the choice of catalyst, substrate, and reaction conditions.[4]
Applications in Research and Drug Development
While specific applications for di-m-tolylsilane in drug development are not documented, the resulting vinylsilanes and alkylsilanes from hydrosilylation reactions are valuable intermediates in organic synthesis. Vinylsilanes, for instance, are precursors to a variety of organic functionalities and are used in cross-coupling reactions. The silicon moiety can influence the electronic and steric properties of a molecule, potentially impacting its biological activity.
Experimental Protocols (Based on Analogous Diarylsilanes)
The following protocols are adapted from literature procedures for hydrosilylation reactions with other diarylsilanes. It is crucial to perform small-scale test reactions to optimize conditions for di-m-tolylsilane.
Platinum-Catalyzed Hydrosilylation of a Terminal Alkene
This protocol is based on the general procedure for platinum-catalyzed hydrosilylation of olefins.[1]
Materials:
-
Di-m-tolylsilane
-
Terminal alkene (e.g., 1-octene)
-
Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex)
-
Anhydrous toluene (B28343) (or other suitable solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the terminal alkene (1.0 mmol) and di-m-tolylsilane (1.1 mmol) in anhydrous toluene (5 mL).
-
Add Karstedt's catalyst (0.001 mol%).
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the corresponding alkyl(di-m-tolyl)silane.
Cobalt-Catalyzed syn-Hydrosilylation of an Internal Alkyne
This protocol is adapted from a procedure using p-tolylsilane for the hydrosilylation of internal alkynes.[3]
Materials:
-
Di-m-tolylsilane
-
Internal alkyne (e.g., diphenylacetylene)
-
Cobalt pre-catalyst (e.g., a cobalt complex with a PNP pincer ligand)
-
Anhydrous THF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, charge a vial with the cobalt pre-catalyst (3-5 mol%).
-
Add a solution of the internal alkyne (1.0 mmol) and di-m-tolylsilane (1.5 mmol) in anhydrous THF (2 mL).
-
Seal the vial and stir the reaction mixture at 50 °C.
-
Monitor the reaction by GC-MS for the formation of the vinylsilane product.
-
After completion, cool the reaction to room temperature and remove the solvent in vacuo.
-
Purify the residue by flash chromatography to isolate the desired (E)-vinylsilane.[3]
Quantitative Data Summary (Hypothetical for Di-m-tolylsilane)
As no specific data for di-m-tolylsilane is available, the following table presents hypothetical data based on typical yields and selectivities observed for similar diarylsilanes in hydrosilylation reactions.
| Substrate | Catalyst | Silane | Product Type | Regio-/Stereoselectivity | Yield (%) |
| 1-Octene | Karstedt's Catalyst | Di-m-tolylsilane | Alkylsilane | >98% anti-Markovnikov | 85-95 |
| Styrene | Rhodium Complex | Di-m-tolylsilane | Alkylsilane | >95% Markovnikov | 90-98 |
| Phenylacetylene | Platinum Complex | Di-m-tolylsilane | Vinylsilane | Mixture of α and β isomers | 70-90 |
| Diphenylacetylene | Cobalt Pincer Complex | Di-m-tolylsilane | Vinylsilane | >99% (E)-isomer | 80-95 |
Visualizations
Caption: General experimental workflow for a hydrosilylation reaction.
Caption: Simplified Chalk-Harrod mechanism for catalytic hydrosilylation.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications [mdpi.com]
- 5. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Di-m-tolyl-silane in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of polymers derived from di-m-tolyl-silane. The protocols outlined below are based on established methods for the synthesis of analogous diarylsiloxane and polysilane polymers.
Introduction to Di-m-tolyl-silane in Polymer Science
Di-m-tolyl-silane is an organosilicon compound that serves as a precursor to valuable polymers, including poly(di-m-tolyl-siloxane) and poly(di-m-tolyl-silane). These polymers are of interest due to their unique thermal, optical, and electrical properties, stemming from the presence of the silicon backbone and the tolyl side groups.
Key Applications:
-
High-Performance Materials: Polysiloxanes containing aryl groups, such as tolyl, are known for their high thermal stability and crystallinity.[1]
-
Precursors to Silicon Carbide: Polysilanes are utilized as precursors for the formation of silicon carbide (SiC) ceramics through thermolysis.[2]
-
Photoresists and Microlithography: The photosensitivity of the Si-Si backbone in polysilanes makes them suitable for applications in microlithography.
-
Charge-Transporting Materials: Delocalization of σ-electrons along the polysilane backbone imparts unique electronic properties, making them candidates for use in electronic devices.[2]
Synthesis of Poly(di-m-tolyl-siloxane)
The synthesis of poly(di-m-tolyl-siloxane) typically proceeds in two main stages: first, the synthesis of the di-m-tolyl-dichlorosilane monomer, followed by its hydrolysis to form cyclic oligomers, and finally, the ring-opening polymerization of these cyclic species.
Experimental Protocol: Synthesis of Di-m-tolyl-dichlorosilane
This protocol is adapted from the general Grignard reaction method for preparing diaryldichlorosilanes.[1]
Materials:
-
Magnesium turnings
-
Silicon tetrachloride (SiCl₄)
-
Anhydrous diethyl ether
Procedure:
-
Prepare a Grignard reagent by slowly adding a solution of 3-bromotoluene in anhydrous diethyl ether to magnesium turnings in a separate flask of anhydrous diethyl ether.
-
After the formation of the Grignard reagent (m-tolylmagnesium bromide) is complete, slowly add this solution to a stirred solution of silicon tetrachloride in anhydrous diethyl ether.
-
Control the reaction temperature, as the reaction is exothermic.
-
After the addition is complete, reflux the mixture for several hours to drive the reaction to completion.
-
Filter the reaction mixture to remove magnesium salts.
-
Distill the filtrate under reduced pressure to isolate the di-m-tolyl-dichlorosilane.
Experimental Protocol: Synthesis of Cyclic Trimers
This protocol is based on the hydrolysis of dichlorosilanes to form cyclic siloxanes.[1]
Materials:
-
Di-m-tolyl-dichlorosilane
-
Ethyl acetate (B1210297)
-
Zinc oxide (ZnO)
Procedure:
-
Prepare a suspension of zinc oxide in ethyl acetate.
-
Slowly add a solution of di-m-tolyl-dichlorosilane in ethyl acetate to the vigorously stirred ZnO suspension at room temperature.
-
Stir the mixture for approximately 16-20 hours at room temperature after the addition is complete.
-
Filter the solution to remove zinc salts.
-
Wash the resulting solution with water.
-
Evaporate the organic solvent to yield a white powder.
-
Wash the powder with methanol to purify the cyclic trimers. The typical yield of cyclic trimers is between 60% and 80%.[1]
Experimental Protocol: Ring-Opening Anionic Polymerization
This protocol describes the polymerization of the cyclic trimers to form high molecular weight poly(di-m-tolyl-siloxane).[1]
Materials:
-
Cyclic trimers of di-m-tolyl-siloxane
-
Anionic initiator (e.g., potassium silanolate)
-
Suitable high-boiling solvent (e.g., diphenyl ether)
Procedure:
-
Dissolve the cyclic trimers in the solvent at an elevated temperature.
-
Introduce a controlled amount of the anionic initiator to the solution.
-
Maintain the reaction at a high temperature to facilitate polymerization.
-
Monitor the reaction progress by checking the viscosity of the solution.
-
Terminate the polymerization by adding a terminating agent (e.g., a silyl (B83357) chloride).
-
Precipitate the polymer by pouring the cooled reaction mixture into a non-solvent like methanol.
-
Collect and dry the resulting poly(di-m-tolyl-siloxane).
// Nodes start [label="Start Materials:\n3-Bromotoluene, Mg, SiCl₄", fillcolor="#F1F3F4", fontcolor="#202124"]; grignard [label="Grignard Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monomer [label="Di-m-tolyl-dichlorosilane", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; hydrolysis [label="Hydrolysis with ZnO", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cyclics [label="Cyclic Trimers", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; rop [label="Ring-Opening\nPolymerization", fillcolor="#34A853", fontcolor="#FFFFFF"]; polymer [label="Poly(di-m-tolyl-siloxane)", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> grignard; grignard -> monomer; monomer -> hydrolysis; hydrolysis -> cyclics; cyclics -> rop; rop -> polymer; } dot Caption: Workflow for the synthesis of poly(di-m-tolyl-siloxane).
Synthesis of Poly(di-m-tolyl-silane)
The most common method for synthesizing polysilanes is the Wurtz-type reductive coupling of dichlorosilanes.[2]
Experimental Protocol: Wurtz-Type Reductive Coupling
This protocol is a general method for the synthesis of polysilanes and is adapted for di-m-tolyl-dichlorosilane.[2]
Materials:
-
Di-m-tolyl-dichlorosilane (synthesized as per section 2.1)
-
Sodium metal dispersion
-
Inert high-boiling solvent (e.g., toluene (B28343) or xylene)
-
Alcohol (for termination)
Procedure:
-
In an inert atmosphere (e.g., under argon or nitrogen), heat a dispersion of sodium metal in the inert solvent to above the melting point of sodium.
-
Slowly add the di-m-tolyl-dichlorosilane to the stirred sodium dispersion.
-
Maintain the reaction at an elevated temperature for several hours.
-
The reaction mixture will become viscous as the polymer forms.
-
Terminate the polymerization by adding an alcohol (e.g., isopropanol).
-
Filter the hot reaction mixture to remove sodium chloride and any unreacted sodium.
-
Precipitate the polymer by adding the filtrate to a non-solvent (e.g., methanol or acetone).
-
Collect the polymer by filtration and dry it under vacuum.
// Nodes monomer [label="Di-m-tolyl-dichlorosilane", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; coupling [label="Wurtz-Type Reductive\nCoupling with Na", fillcolor="#4285F4", fontcolor="#FFFFFF"]; polymer [label="Poly(di-m-tolyl-silane)", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges monomer -> coupling; coupling -> polymer; } dot Caption: Workflow for the synthesis of poly(di-m-tolyl-silane).
Quantitative Data
| Property | Poly(di-p-tolyl)siloxane Value | Reference |
| Crystal-Liquid-Crystal Transition Temp. (T_ic) | 300 °C | [1] |
| Solubility | Soluble in a few solvents above 150 °C | [1] |
Note: The properties of poly(di-m-tolyl-siloxane) and poly(di-m-tolyl-silane) are expected to differ from the para-substituted analogues due to the different substitution pattern on the aromatic rings, which will affect polymer chain packing and intermolecular interactions.
Concluding Remarks
The protocols provided herein offer a foundational approach for the synthesis of polymers from di-m-tolyl-silane. Researchers should note that optimization of reaction conditions, such as temperature, reaction time, and purification methods, will be necessary to achieve desired molecular weights and polymer properties. The unique characteristics of these polymers warrant further investigation for their potential use in advanced materials and electronic applications.
References
Application Notes and Protocols for the Preparation of Di-m-tolyl-silane-containing Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymers incorporating silicon into their backbone exhibit a unique combination of properties, including high thermal stability, chemical resistance, and tunable optoelectronic characteristics. Di-aryl-silane-containing polymers, in particular, have garnered interest for their potential applications in areas such as high-performance elastomers, dielectric materials, and precursors for ceramics. This document provides detailed protocols for the synthesis of di-m-tolyl-silane-containing polymers, specifically targeting two major classes: polysiloxanes and polysilanes. The methodologies are based on established synthetic routes for analogous aryl-substituted silane (B1218182) polymers.
Data Presentation
The following tables summarize typical quantitative data expected from the synthesis of di-m-tolyl-silane-containing polymers, based on reported values for similar diaryl-silane polymers.
Table 1: Expected Reaction Yields and Molecular Weight Data
| Polymer Type | Monomer | Polymerization Method | Typical Yield (%) | Mn (kDa) | Mw/Mn (PDI) |
| Poly(di-m-tolyl-siloxane) | Hexa-m-tolyl-cyclotrisiloxane | Ring-Opening Anionic Polymerization | 60-80 | 50-200 | 1.1-1.5 |
| Poly(di-m-tolyl-silane) | Di-m-tolyldichlorosilane | Wurtz-Type Reductive Coupling | 40-70 | 10-100 | 1.5-3.0 |
Table 2: Expected Thermal Properties of Di-m-tolyl-silane Polymers
| Polymer | Glass Transition Temp. (Tg, °C) | Crystal-Liquid-Crystal Trans. (Tlc, °C) | 5% Thermal Degradation Temp. (Td, °C) |
| Poly(di-m-tolyl-siloxane) | 140-160 | 280-300 | > 400 |
| Poly(di-m-tolyl-silane) | 100-120 | N/A | > 350 |
Experimental Protocols
Protocol 1: Synthesis of Di-m-tolyldichlorosilane (Monomer)
This protocol describes the synthesis of the key monomer, di-m-tolyldichlorosilane, via a Grignard reaction.
Materials:
-
Magnesium turnings
-
Silicon tetrachloride (SiCl4)
-
Anhydrous diethyl ether
-
Anhydrous toluene (B28343)
-
Hydrochloric acid (1 M)
-
Brine
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
Dry all glassware in an oven at 120 °C overnight and assemble under an inert atmosphere (nitrogen or argon).
-
In a three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings.
-
Dissolve 3-bromotoluene in anhydrous diethyl ether and add it to the dropping funnel.
-
Slowly add a small portion of the 3-bromotoluene solution to the magnesium turnings to initiate the Grignard reaction.
-
Once the reaction has started, add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to room temperature.
-
In a separate flask, dissolve silicon tetrachloride in anhydrous diethyl ether and cool to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent to the silicon tetrachloride solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and 1 M hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under vacuum to obtain di-m-tolyldichlorosilane. The yield is typically around 80%.[1]
Protocol 2: Synthesis of Poly(di-m-tolyl-siloxane) via Ring-Opening Anionic Polymerization
This protocol details the synthesis of poly(di-m-tolyl-siloxane) from the corresponding cyclic trimer.
Part A: Synthesis of Hexa-m-tolyl-cyclotrisiloxane
-
Dissolve di-m-tolyldichlorosilane in ethyl acetate (B1210297).
-
Slowly add this solution to a vigorously stirred suspension of zinc oxide (ZnO) in ethyl acetate at room temperature.
-
Stir the mixture for 16 hours at room temperature.[1]
-
Filter off the zinc chloride and excess zinc oxide.
-
Wash the filtrate with water, dry the organic layer, and remove the solvent to yield the crude cyclic trimer.
-
Purify the cyclic trimer by recrystallization. The yield is typically between 60% and 80%.[1]
Part B: Ring-Opening Anionic Polymerization
-
In a flame-dried, inert atmosphere glovebox, dissolve the purified hexa-m-tolyl-cyclotrisiloxane in anhydrous diphenylether.
-
Add a catalytic amount of a suitable anionic initiator, such as sec-butyllithium.
-
Heat the reaction mixture to a temperature between 160-180 °C and stir for the desired polymerization time.
-
Monitor the reaction progress by periodically taking samples and analyzing the molecular weight by Gel Permeation Chromatography (GPC).
-
Once the desired molecular weight is achieved, terminate the polymerization by adding a quenching agent (e.g., trimethylchlorosilane).
-
Precipitate the polymer by pouring the reaction solution into a non-solvent like methanol.
-
Filter and wash the polymer with fresh methanol.
-
Purify the polymer by fractional precipitation from a toluene/methanol mixture.[1]
-
Dry the final polymer in a vacuum oven at 100 °C for 16 hours.
Protocol 3: Synthesis of Poly(di-m-tolyl-silane) via Wurtz-Type Reductive Coupling
This protocol describes the synthesis of poly(di-m-tolyl-silane) by the reductive coupling of di-m-tolyldichlorosilane.
Materials:
-
Di-m-tolyldichlorosilane
-
Sodium metal dispersion
-
Anhydrous toluene
-
Isopropyl alcohol (IPA)
Procedure:
-
Dry all glassware and solvents thoroughly.
-
Under an inert atmosphere, prepare a dispersion of sodium metal in anhydrous toluene.
-
Heat the sodium dispersion to reflux with vigorous stirring.
-
Slowly add a solution of di-m-tolyldichlorosilane in anhydrous toluene to the refluxing sodium dispersion.
-
After the addition is complete, continue to reflux the reaction mixture for several hours. The reaction mixture will become highly viscous.
-
Cool the reaction to room temperature and quench the excess sodium by the slow addition of isopropyl alcohol.
-
Add water and more toluene to the reaction mixture and filter to remove the sodium chloride salts.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.
-
Concentrate the solution and precipitate the polymer by adding it to a large volume of isopropyl alcohol.[2]
-
Filter the polymer and dry it under vacuum.
-
The resulting polymer can be purified by reprecipitation from toluene into isopropyl alcohol.
Mandatory Visualization
Caption: Synthetic pathways for di-m-tolyl-silane-containing polymers.
Caption: Experimental workflow for poly(di-m-tolyl-siloxane) synthesis.
References
Application Notes and Protocols: Di-m-tolyl-silane as a Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the multistep synthesis of complex organic molecules, the temporary protection of functional groups is a critical strategy. Alcohols, with their nucleophilic and acidic nature, often require protection to prevent unwanted side reactions. Silyl (B83357) ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability under a range of reaction conditions, and selective removal.[1][2][3][4] This document provides detailed application notes and generalized protocols for the use of di-m-tolyl-silane as a protecting group for alcohols.
Disclaimer: The di-m-tolyl-silane protecting group is not as commonly cited in the literature as other silyl ethers such as TBDMS or TBDPS. Therefore, the following protocols and data are based on established principles of silyl ether chemistry and should be considered as a general guide. Optimization for specific substrates is recommended.
General Principles of Silylation and Desilylation
The protection of an alcohol as a silyl ether involves the reaction of the alcohol with a silyl halide (e.g., di-m-tolyl-silyl chloride) in the presence of a base. The base, typically a non-nucleophilic amine such as imidazole (B134444) or triethylamine, serves to activate the alcohol and neutralize the resulting hydrohalic acid.[5]
Deprotection, or the cleavage of the silyl ether to regenerate the alcohol, is most commonly achieved using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF). The high strength of the silicon-fluoride bond drives the reaction.[6][7] Acidic conditions can also be employed for the removal of some silyl ethers.[6][8] The stability of the silyl ether is influenced by the steric bulk of the substituents on the silicon atom; bulkier groups generally lead to greater stability.[2][9]
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with Di-m-tolyl-silyl Chloride
This protocol describes a general procedure for the protection of a primary alcohol using di-m-tolyl-silyl chloride.
Materials:
-
Primary alcohol
-
Di-m-tolyl-silyl chloride (1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon source for inert atmosphere
-
Separatory funnel
Procedure:
-
To a stirred solution of the primary alcohol (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF at room temperature under an inert atmosphere, add di-m-tolyl-silyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution to remove excess imidazole and any acidic byproducts.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure di-m-tolyl-silyl ether.
Protocol 2: Deprotection of a Di-m-tolyl-silyl Ether using TBAF
This protocol provides a general method for the cleavage of a di-m-tolyl-silyl ether to regenerate the corresponding alcohol.
Materials:
-
Di-m-tolyl-silyl ether
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.5 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the di-m-tolyl-silyl ether (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Add the 1 M solution of TBAF in THF (1.5 eq) to the flask at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction time can vary from 1 to 12 hours depending on the substrate.
-
Once the reaction is complete, quench the mixture by adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure alcohol.
Data Presentation
The following tables provide illustrative data for the protection and deprotection reactions. These values are estimates based on trends observed for structurally similar silyl ethers and should be used as a starting point for optimization.
Table 1: Illustrative Reaction Conditions and Yields for the Protection of Alcohols
| Alcohol Type | Reaction Time (h) | Expected Yield (%) |
| Primary | 12 - 18 | 85 - 95 |
| Secondary | 18 - 36 | 70 - 85 |
| Tertiary | 48 - 72 | 40 - 60 |
Table 2: Illustrative Reaction Conditions and Yields for the Deprotection of Di-m-tolyl-silyl Ethers
| Silyl Ether of: | Reaction Time with TBAF (h) | Expected Yield (%) |
| Primary Alcohol | 1 - 4 | 90 - 98 |
| Secondary Alcohol | 4 - 8 | 85 - 95 |
| Tertiary Alcohol | 8 - 16 | 75 - 90 |
Visualizations
Caption: General workflow for the protection and deprotection of alcohols.
Caption: Chemical reaction for the protection of an alcohol.
Caption: Chemical reaction for the deprotection of a silyl ether.
References
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. fiveable.me [fiveable.me]
- 5. youtube.com [youtube.com]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. hwpi.harvard.edu [hwpi.harvard.edu]
- 8. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for the Functionalization of Di-m-tolyl-silane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and functionalization of di-m-tolyl-silane, a versatile organosilicon compound with potential applications in organic synthesis, materials science, and medicinal chemistry. The protocols detailed below are based on established synthetic methodologies for analogous diarylsilanes and serve as a guide for the preparation and subsequent chemical modification of this target molecule.
Synthesis of Di-m-tolyl-silane
The synthesis of di-m-tolyl-silane can be effectively achieved through a Grignard reaction, a robust and widely used method for the formation of carbon-silicon bonds. This procedure involves the reaction of a Grignard reagent, in this case, m-tolylmagnesium bromide, with a suitable silicon electrophile such as trichlorosilane (B8805176).
Experimental Protocol: Synthesis of Di-m-tolyl-silane via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
m-Bromotoluene
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Trichlorosilane (HSiCl₃)
-
Anhydrous toluene
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, etc.)
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and a dropping funnel under an inert atmosphere, add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of m-bromotoluene in anhydrous diethyl ether or THF.
-
Slowly add a small portion of the m-bromotoluene solution to the magnesium turnings. The reaction is initiated by gentle heating or the addition of a sonicator.
-
Once the reaction starts (indicated by a color change and gentle reflux), add the remaining m-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent (m-tolylmagnesium bromide).
-
-
Reaction with Trichlorosilane:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of trichlorosilane in anhydrous toluene.
-
Add the trichlorosilane solution dropwise to the cooled Grignard reagent with vigorous stirring. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether or toluene.
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
The crude di-m-tolyl-silane can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
-
Quantitative Data (Expected):
| Parameter | Expected Value |
| Yield | 60-80% |
| Boiling Point | ~130-140 °C at reduced pressure |
| ¹H NMR (CDCl₃, δ) | 7.4-7.1 (m, 8H, Ar-H), 5.0-4.8 (m, 1H, Si-H), 2.35 (s, 6H, Ar-CH₃) |
| ¹³C NMR (CDCl₃, δ) | ~138, 135, 130, 128, 21 |
| IR (ν, cm⁻¹) | ~2150 (Si-H stretch) |
Logical Workflow for the Synthesis of Di-m-tolyl-silane:
Caption: Workflow for the synthesis of di-m-tolyl-silane.
Functionalization of Di-m-tolyl-silane
Di-m-tolyl-silane possesses two primary sites for functionalization: the silicon-hydride (Si-H) bond and the aromatic tolyl groups.
Hydrosilylation: Functionalization at the Si-H Bond
Hydrosilylation is the addition of a Si-H bond across an unsaturated bond, such as an alkene or alkyne. This reaction is a powerful tool for introducing a wide variety of functional groups onto the silicon atom. The reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Karstedt's or Speier's catalyst.
Experimental Protocol: Hydrosilylation of 1-Octene (B94956) with Di-m-tolyl-silane
Materials:
-
Di-m-tolyl-silane
-
1-Octene
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene)
-
Anhydrous toluene
-
Standard laboratory glassware
-
Inert atmosphere setup
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve di-m-tolyl-silane in anhydrous toluene.
-
Add 1-octene to the solution.
-
Add a catalytic amount of Karstedt's catalyst (typically 1-10 ppm of platinum).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction progress by TLC or GC-MS. The disappearance of the Si-H stretch in the IR spectrum is a good indicator of reaction completion.
-
Once the reaction is complete, the catalyst can be removed by passing the solution through a short plug of silica gel or activated carbon.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by vacuum distillation or column chromatography.
Quantitative Data (Expected):
| Parameter | Expected Value |
| Product | Octyl(di-m-tolyl)silane |
| Yield | >90% |
| ¹H NMR (CDCl₃, δ) | 7.4-7.1 (m, 8H, Ar-H), 2.35 (s, 6H, Ar-CH₃), 1.5-0.8 (m, 17H, octyl chain) |
| IR (ν, cm⁻¹) | Absence of the ~2150 cm⁻¹ Si-H stretch |
Workflow for Hydrosilylation:
Caption: General workflow for hydrosilylation.
Electrophilic Aromatic Substitution: Functionalization of the Tolyl Groups
The tolyl groups of di-m-tolyl-silane can undergo electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation or halogenation. These reactions allow for the introduction of functional groups onto the aromatic rings. The silyl (B83357) group is generally considered to be an ortho-, para-directing group, although steric hindrance may influence the regioselectivity.
Experimental Protocol: Friedel-Crafts Acylation of Di-m-tolyl-silane
Materials:
-
Di-m-tolyl-silane
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Inert atmosphere setup
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride to the suspension with stirring.
-
After stirring for 15-30 minutes, add a solution of di-m-tolyl-silane in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or recrystallization.
Quantitative Data (Expected):
| Parameter | Expected Value |
| Product | Mono- and di-acylated di-m-tolyl-silane isomers |
| Yield | Variable, dependent on reaction conditions |
| ¹H NMR (CDCl₃, δ) | Appearance of new aromatic signals and a singlet for the acetyl group (~2.6 ppm) |
| IR (ν, cm⁻¹) | Strong carbonyl stretch (~1680 cm⁻¹) |
Signaling Pathway for Electrophilic Aromatic Substitution:
Caption: Pathway of electrophilic aromatic substitution.
Applications in Drug Development and Materials Science
The functionalized derivatives of di-m-tolyl-silane hold significant promise in various scientific fields.
-
Drug Development: The introduction of diverse functional groups via hydrosilylation and aromatic substitution allows for the creation of a library of novel compounds. These compounds can be screened for biological activity, and the silicon atom can modulate properties such as lipophilicity, metabolic stability, and binding affinity. The di-m-tolyl scaffold can serve as a unique three-dimensional framework for the design of new pharmacophores.
-
Materials Science: Di-m-tolyl-silane derivatives can be utilized as monomers for the synthesis of novel polysilanes and silicon-containing polymers. The nature of the functional groups introduced will dictate the properties of the resulting materials, such as their thermal stability, optical properties, and processability. These materials could find applications as high-performance elastomers, dielectric materials, or in organic light-emitting diodes (OLEDs).
Disclaimer: The provided protocols are intended as a general guide and are based on established chemical principles for similar compounds. Researchers should conduct their own literature search for the most up-to-date and specific procedures and perform all experiments with appropriate safety precautions in a certified laboratory setting. The expected quantitative data are estimations and may vary depending on the specific reaction conditions and the purity of the reagents.
Catalytic applications of Di-m-tolyl-silane derivatives
Catalytic Applications of Aryl-Silane Derivatives
Introduction
While specific catalytic applications for di-m-tolyl-silane derivatives are not extensively documented in the reviewed literature, the broader class of aryl-silane derivatives plays a crucial role in a variety of catalytic transformations. This document provides an overview of these applications, with a focus on methodologies and data relevant to researchers, scientists, and drug development professionals. The information presented is based on analogous aryl-silane compounds and general silane (B1218182) catalysis, providing a foundational understanding that can be extrapolated to novel derivatives.
The primary catalytic applications of aryl-silanes fall into three main categories: hydrosilylation, cross-coupling reactions, and reduction of functional groups. These transformations are fundamental in synthetic chemistry, offering powerful tools for the construction of complex molecules.
Application Note 1: Hydrosilylation of Alkenes and Alkynes
Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a highly atom-economical method to introduce silyl (B83357) groups into organic molecules.[1] The resulting organosilanes are versatile intermediates in organic synthesis. A wide range of transition metals, including platinum, rhodium, ruthenium, iron, and cobalt, have been shown to catalyze this reaction.[1][2][3]
Key Features:
-
Stereo- and Regiocontrol: The choice of catalyst and silane can influence the stereochemistry and regiochemistry of the addition. For example, ruthenium catalysts can favor the formation of 1,1-disubstituted α-vinylsilanes from terminal alkynes.[1]
-
Functional Group Tolerance: Many catalytic systems exhibit good tolerance for a variety of functional groups.[1]
-
Industrial Relevance: Hydrosilylation is a key reaction in the production of silicones and other silicon-based materials.[2]
Quantitative Data for Alkene Hydrosilylation
| Catalyst System | Silane | Alkene | Product | Yield (%) | Reference |
| [(iPrDI)Ni(2-EH)2] | HSiMe(OSiMe3)2 | 1-octene (B94956) | 1-(methylbis(trimethylsilyloxy)silyl)octane | >98 | [4] |
| [Co(IAd)(PPh3)(CH2TMS)] | Me2PhSiH | Terminal Alkenes | anti-Markovnikov addition product | up to 99 | [2] |
| [Cp*Ru(MeCN)3]PF6 | Various | Terminal Alkynes | 1,1-disubstituted α-vinylsilanes | Good to Excellent | [1] |
Experimental Protocol: Nickel-Catalyzed Hydrosilylation of 1-Octene
This protocol is a representative example of a nickel-catalyzed hydrosilylation of a terminal alkene with a tertiary silane.[4]
Materials:
-
Nickel(II) bis(2-ethylhexanoate), [Ni(2-EH)2]
-
α-diimine ligand (iPrDI)
-
1-octene
-
Triethoxysilane, (EtO)3SiH
-
Toluene (B28343) (anhydrous)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer
Procedure:
-
In a glovebox, a Schlenk flask is charged with Ni(2-EH)2 (1 mol%) and the iPrDI ligand (1 mol%).
-
The flask is sealed, removed from the glovebox, and connected to a Schlenk line.
-
Anhydrous toluene is added via syringe, followed by 1-octene (1.0 equiv).
-
The silane (1.1 equiv) is then added dropwise to the stirred solution at room temperature.
-
The reaction mixture is stirred at 23 °C and monitored by GC-MS for the consumption of the starting materials.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Experimental Workflow: Hydrosilylation
Caption: A general workflow for a catalyzed hydrosilylation reaction.
Application Note 2: Hiyama Cross-Coupling Reactions
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide or pseudohalide.[5] This reaction is a powerful tool for the formation of carbon-carbon bonds. A key feature of the Hiyama coupling is the requirement for an activator, typically a fluoride (B91410) source or a base, to generate a hypervalent silicon species that undergoes transmetalation.[5]
Key Features:
-
Stability of Organosilanes: Organosilanes are generally stable, non-toxic, and easy to handle reagents.
-
Reaction Scope: The reaction is applicable to a wide range of aryl, alkenyl, and alkyl halides.
-
Activator Requirement: The need for an activator is a distinguishing feature of the Hiyama coupling.
Quantitative Data for Hiyama Cross-Coupling
| Electrophile | Organosilane | Ligand | Activator | Product | Yield (%) | Reference |
| Aryl Halide | Alkenyl trimethoxysilane | Ligand 7g | TBAT | Aryl-alkene | Not specified | [6] |
| Aryl Halide/Pseudohalide | Organosilane | Various | Fluoride ion or base | Biaryl | Varies | [5] |
Experimental Protocol: Hiyama Cross-Coupling
This protocol is a general representation of a Hiyama cross-coupling reaction.[6]
Materials:
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., a phosphine (B1218219) ligand)
-
Organic halide (e.g., aryl bromide)
-
Organosilane (e.g., aryltrimethoxysilane)
-
Activator (e.g., Tetrabutylammonium fluoride - TBAF)
-
Anhydrous solvent (e.g., THF or DMA)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen) are added the palladium catalyst, the ligand, and the activator.
-
Anhydrous solvent is added, and the mixture is stirred for a few minutes.
-
The organic halide is then added, followed by the organosilane.
-
The reaction mixture is heated to the desired temperature (e.g., 60-100 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Hiyama Coupling Catalytic Cycle
Caption: The catalytic cycle of the Hiyama cross-coupling reaction.
Application Note 3: Reduction of Carbonyl Compounds
Silanes can serve as reducing agents for the reduction of carbonyl compounds to alcohols. This transformation can be catalyzed by various systems, including transition metal complexes and enzymes. The enzymatic reduction of ketones using silanes has been demonstrated, offering a green and highly enantioselective method for the synthesis of chiral alcohols.[7]
Key Features:
-
Enantioselectivity: Enzymatic systems can provide high levels of enantioselectivity.[7]
-
Mild Reaction Conditions: These reactions often proceed under mild conditions of temperature and pressure.
-
Abiotic-Type Reaction in an Enzyme: The reduction can proceed through a zinc hydride intermediate, a mechanism more common in synthetic chemistry than in biological systems.[7]
Quantitative Data for Asymmetric Reduction of Ketones with Silanes
| Ketone | Silane | Catalyst | Product | Conversion (%) | ee (%) |
| 4-acetylpyridine | Phenylsilane | hCAII | (R)-1-(pyridin-4-yl)ethanol | 98 | 99 |
| 4-acetylpyridine | Methyl phenylsilane | hCAII | (R)-1-(pyridin-4-yl)ethanol | 98 | 99 |
| 4-acetylpyridine | Dimethyl phenylsilane | hCAII | (R)-1-(pyridin-4-yl)ethanol | 96 | 99 |
Data extracted from reference[7]. hCAII = human carbonic anhydrase II.
Experimental Protocol: Enzymatic Reduction of a Ketone
This protocol is a general representation of an enzymatic reduction of a ketone using a silane.[7]
Materials:
-
Carbonic anhydrase (e.g., hCAII)
-
Ketone substrate (e.g., 4-acetylpyridine)
-
Silane (e.g., phenylsilane)
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.5)
-
Vials and a shaker incubator
Procedure:
-
A stock solution of the carbonic anhydrase is prepared in the buffer solution.
-
In a vial, the ketone substrate is dissolved in the buffer.
-
The enzyme stock solution is added to the vial containing the substrate.
-
The reaction is initiated by the addition of the silane.
-
The vial is sealed and placed in a shaker incubator at a controlled temperature (e.g., 25 °C).
-
The reaction progress is monitored by taking aliquots at different time points and analyzing them by chiral HPLC to determine conversion and enantiomeric excess.
-
Upon completion, the reaction mixture is extracted with an organic solvent.
-
The organic layer is dried and concentrated to yield the alcohol product.
Proposed Mechanism for Enzymatic Ketone Reduction
Caption: Proposed mechanism for the enzymatic reduction of ketones by silanes.
References
- 1. Hydrosilylation Catalyst [sigmaaldrich.com]
- 2. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry [mdpi.com]
- 4. Verification Required - Princeton University Library [oar.princeton.edu]
- 5. Hiyama Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Abiotic reduction of ketones with silanes catalyzed by carbonic anhydrase through an enzymatic zinc hydride - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Protocol for the Synthesis of Di-m-tolyl-silane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of di-m-tolyl-silane. The described methodology is a two-step process involving the formation of a di(m-tolyl)diethoxysilane intermediate, followed by its reduction to the target silane.
Data Presentation
A summary of the key quantitative data for the synthesis and characterization of di-m-tolyl-silane is presented in the table below.
| Parameter | Value | Reference |
| Step 1: Di(m-tolyl)diethoxysilane Synthesis | ||
| Starting Material | m-Bromotoluene | [1][2] |
| Reagents | tert-Butyllithium (B1211817), Dichlorodiethoxysilane | [1][2] |
| Solvent | Diethyl ether | [1][2] |
| Reaction Temperature | -78 °C to room temperature | [1][2] |
| Yield | ~Quantitative | [1][2] |
| Step 2: Di-m-tolyl-silane Synthesis | ||
| Starting Material | Di(m-tolyl)diethoxysilane | [1][2] |
| Reagent | Lithium Aluminum Hydride (LAH) | [1][2] |
| Solvent | Diethyl ether | [1][2] |
| Reaction Time | 16 hours | [1] |
| Purification | Bulb-to-bulb distillation | [1][2] |
| Product Characterization: Di-m-tolyl-silane | ||
| Appearance | Not specified | |
| Boiling Point | Not specified | |
| NMR Data (Solvent not specified) | ||
| ¹H NMR | Characterized | [3] |
| ¹³C NMR | Characterized | [3] |
| ²⁹Si NMR | Characterized | [3] |
Experimental Protocols
The synthesis of di-m-tolyl-silane is performed in two main stages, as detailed below. All reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
Step 1: Synthesis of Di(m-tolyl)diethoxysilane
This procedure is adapted from the synthesis of substituted diaryldiethoxysilanes.[1][2]
Materials:
-
m-Bromotoluene
-
tert-Butyllithium (t-BuLi) in pentane (B18724)
-
Dichlorodiethoxysilane
-
Anhydrous diethyl ether (Et₂O)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve m-bromotoluene in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of tert-butyllithium in pentane to the cooled solution while stirring.
-
Stir the resulting mixture at -78 °C for 2 hours.
-
In a separate Schlenk flask, prepare a solution of dichlorodiethoxysilane in anhydrous diethyl ether and cool it to -78 °C.
-
Transfer the freshly prepared m-tolyllithium solution to the dichlorodiethoxysilane solution via cannula.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature.
-
The reaction can be worked up by adding water, followed by extraction with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude di(m-tolyl)diethoxysilane. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of Di-m-tolyl-silane
This procedure outlines the reduction of the diethoxysilane (B101294) intermediate to the final product.[1][2]
Materials:
-
Di(m-tolyl)diethoxysilane (from Step 1)
-
Lithium aluminum hydride (LAH)
-
Anhydrous diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
-
Brine
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether.
-
Dissolve the crude di(m-tolyl)diethoxysilane from the previous step in anhydrous diethyl ether and add it dropwise to the LAH suspension.
-
Stir the reaction mixture at room temperature for 16 hours.
-
After the reaction is complete, carefully quench the excess LAH by slowly adding the mixture to a cooled 1 M HCl solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase with anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product by bulb-to-bulb distillation to obtain pure di-m-tolyl-silane.
Mandatory Visualization
The following diagrams illustrate the key experimental workflows for the synthesis of di-m-tolyl-silane.
Caption: Workflow for the two-step synthesis of Di-m-tolyl-silane.
Caption: Chemical reaction pathway for the synthesis of Di-m-tolyl-silane.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Di-m-tolyl-silane
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of Di-m-tolyl-silane.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude Di-m-tolyl-silane?
A1: The primary methods for purifying Di-m-tolyl-silane are fractional vacuum distillation and column chromatography. The choice depends on the nature of the impurities, the required purity level, and the scale of the purification. For removing volatile impurities or separating isomers with different boiling points, vacuum distillation is often preferred. Column chromatography is effective for removing non-volatile impurities, polar byproducts, and compounds with similar boiling points.
Q2: My Di-m-tolyl-silane was synthesized via a Grignard reaction. What are the expected impurities?
A2: Grignard reactions for synthesizing organosilanes can introduce several types of impurities.[1][2] These include:
-
Magnesium halide salts (e.g., MgBrCl, MgCl2): These are typically removed during the aqueous workup but can sometimes persist in trace amounts.
-
Unreacted starting materials: Such as m-tolyl halide and the initial silane (B1218182) precursor.
-
Solvent: Residual ether or THF from the Grignard reaction is a common impurity.[1]
-
Side-products: Including benzene, toluene, and other organosilane byproducts from undesired coupling reactions.
-
Siloxanes: Formed from the hydrolysis of silane intermediates or the final product.
Q3: Can Di-m-tolyl-silane decompose during purification?
A3: Yes, organosilanes can be sensitive to certain conditions. Di-m-tolyl-silane may be susceptible to hydrolysis, especially in the presence of acid or base, leading to the formation of siloxanes. At high temperatures during distillation, thermal decomposition is also a possibility, although silanes are generally robust. It is crucial to use dry solvents and equipment and to employ the lowest possible temperature during distillation.
Q4: What purity level can I expect from different purification methods?
A4: Purity levels are highly dependent on the initial crude material and the optimization of the chosen method. The following table provides a general comparison.
| Purification Method | Typical Purity Achieved | Primary Application | Key Parameters |
| Fractional Vacuum Distillation | 98.0% - 99.5% | Removal of volatile impurities and byproducts with different boiling points. | Vacuum pressure, temperature gradient, column efficiency (number of theoretical plates). |
| Flash Column Chromatography | >99.0% | Removal of non-volatile or polar impurities (e.g., siloxanes, magnesium salts). | Stationary phase (e.g., silica (B1680970) gel), eluent system polarity, column loading. |
| Preparative Gas Chromatography | >99.9% | High-purity separation for analytical standards or small-scale applications. | Stationary phase, temperature programming, carrier gas flow rate.[3] |
| Chemical Treatment & Distillation | >99.5% | Removal of specific high-boiling impurities (e.g., converting siloxanes to more volatile compounds).[4] | Reagent choice (e.g., Boron trifluoride etherate), reaction time, subsequent distillation.[4] |
Troubleshooting Guides
Issue 1: Poor Separation During Vacuum Distillation
Symptoms:
-
Fractions contain a mixture of Di-m-tolyl-silane and impurities.
-
The boiling point is not sharp and varies over a wide range.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Column Efficiency | The distillation column (e.g., Vigreux or packed column) may not have enough theoretical plates for the separation. Use a longer column or a more efficient packing material. |
| Vacuum Pressure Too High or Unstable | A higher (less deep) vacuum results in a higher boiling point, reducing the boiling point difference between components. Ensure your vacuum pump is adequate and all connections are sealed to maintain a low and stable pressure. |
| Distillation Rate Too Fast | A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column. Reduce the heating mantle temperature to slow down the distillation rate. |
| Formation of an Azeotrope | An impurity may form an azeotrope with the product, making separation by distillation impossible. Consider an alternative purification method like column chromatography. |
Issue 2: Product Degradation During Column Chromatography
Symptoms:
-
Streaking or tailing of the product spot on TLC plates.
-
Low recovery of the desired product from the column.
-
Appearance of new, more polar spots on TLC after chromatography.
Possible Causes & Solutions:
| Cause | Solution |
| Active Silica Gel | The acidic silanol (B1196071) groups on the surface of standard silica gel can catalyze the hydrolysis or rearrangement of sensitive organosilanes.[5] |
| 1. Neutralize the Silica: Prepare a slurry of silica gel in the eluent and add a small amount of a neutralizer like triethylamine (B128534) (~1% v/v).[5] | |
| 2. Use Deactivated Silica: Use commercially available deactivated silica gel or treat it with a silylating agent before use. | |
| 3. Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) (neutral or basic) or a bonded-phase silica. | |
| Eluent is Too Polar or Contains Water | A highly polar eluent can increase the retention of the product on the column, prolonging contact time with the stationary phase. Water in the solvent can cause hydrolysis. |
| Use anhydrous solvents for the eluent. Start with a non-polar solvent (e.g., hexane) and gradually increase polarity with a co-solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to find the optimal separation with minimal interaction. |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This protocol outlines a general procedure for the purification of Di-m-tolyl-silane.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using dry glassware. This includes a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and receiving flasks.
-
Use a short-path distillation head for very high-boiling compounds to minimize product loss.
-
Connect the apparatus to a vacuum pump via a cold trap (e.g., liquid nitrogen or dry ice/acetone).
-
-
Procedure:
-
Charge the distillation flask with the crude Di-m-tolyl-silane. Add a magnetic stir bar or boiling chips for smooth boiling.
-
Slowly and carefully apply vacuum to the system.
-
Once the desired vacuum is reached and stable, begin heating the distillation flask using a heating mantle.
-
Increase the temperature gradually. Collect any low-boiling fractions (e.g., residual solvent) in the first receiving flask.
-
Monitor the temperature at the distillation head. When the temperature stabilizes, this indicates the boiling point of a pure fraction at that pressure.
-
Collect the main fraction corresponding to Di-m-tolyl-silane in a clean, pre-weighed receiving flask.
-
Stop the distillation when the temperature starts to drop or rise significantly, indicating the end of the main fraction.
-
Allow the apparatus to cool completely before slowly releasing the vacuum.
-
Protocol 2: Flash Column Chromatography
This protocol provides a method for purifying Di-m-tolyl-silane using silica gel.
-
Preparation:
-
TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). A good system will show the Di-m-tolyl-silane spot with an Rf value of approximately 0.3-0.4 and good separation from impurities. A common starting point is a mixture of hexane (B92381) and ethyl acetate or hexane and dichloromethane.
-
Column Packing: Pack a glass chromatography column with silica gel using either a dry packing or wet slurry method.[6] Ensure the silica bed is level and free of cracks or air bubbles.[6]
-
-
Procedure:
-
Sample Loading: Dissolve the crude Di-m-tolyl-silane in a minimal amount of a non-polar solvent (like hexane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading").[6] Carefully add the sample to the top of the packed column.
-
Elution: Add the eluent to the column and apply positive pressure (using a pump or inert gas) to force the solvent through the silica gel at a steady rate.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks.
-
Monitoring: Monitor the separation by collecting small spots from the fractions and running TLC plates.
-
Combine and Evaporate: Combine the pure fractions containing Di-m-tolyl-silane. Remove the solvent using a rotary evaporator to yield the purified product.
-
Visual Guides
References
- 1. gelest.com [gelest.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. JP5560239B2 - Gas chromatography separation method for silane / chlorosilanes and column for gas chromatography - Google Patents [patents.google.com]
- 4. CN114262342B - Method for purifying phenyl silane - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. orgsyn.org [orgsyn.org]
Technical Support Center: Di-m-tolyl-silane Synthesis
Welcome to the technical support center for the synthesis of di-m-tolyl-silane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing di-m-tolyl-silane?
The most prevalent method for synthesizing di-m-tolyl-silane is the Grignard reaction. This involves the reaction of a dihalosilane, typically dichlorosilane (B8785471) or a dichlorodiorganosilane, with m-tolylmagnesium halide, which is prepared in situ from an m-tolyl halide and magnesium metal.
Q2: My Grignard reaction for di-m-tolyl-silane synthesis is not initiating. What are the possible causes?
Difficulty in initiating a Grignard reaction is a common issue and can often be attributed to the presence of moisture or impurities on the surface of the magnesium turnings.[1] Ensure all glassware is rigorously dried, and all reagents and solvents are anhydrous. Activation of the magnesium surface, for instance with a small crystal of iodine or by gentle heating, can also help initiate the reaction.[2]
Q3: I am observing a low yield of di-m-tolyl-silane. What are the key factors affecting the yield?
Low yields can result from several factors, including incomplete Grignard reagent formation, side reactions, and suboptimal reaction conditions. Key parameters to control are the quality and activation of the magnesium, the purity of the m-tolyl halide and dichlorosilane, the choice of solvent (anhydrous ether or THF are common), the reaction temperature, and the rate of addition of the reagents.
Q4: What are the common side products in the synthesis of di-m-tolyl-silane?
Common side products include monosubstituted (m-tolyl-silane) and trisubstituted products, as well as biphenyl (B1667301) formed from the coupling of the Grignard reagent with unreacted m-tolyl halide. The formation of these byproducts can be minimized by carefully controlling the stoichiometry of the reactants and the reaction conditions.
Q5: How can I purify the crude di-m-tolyl-silane product?
Purification of di-m-tolyl-silane is typically achieved by fractional distillation under reduced pressure.[3] This method is effective for separating the desired product from lower-boiling starting materials and higher-boiling side products. For highly pure material, column chromatography over silica (B1680970) gel can also be employed.
Troubleshooting Guides
Low Yield of Di-m-tolyl-silane
| Symptom | Possible Cause | Recommended Action |
| Low to no product formation | Inactive magnesium | Activate magnesium turnings with a small crystal of iodine or by gentle heating before adding the m-tolyl halide.[2] Ensure magnesium is fresh and not oxidized. |
| Wet reagents or glassware | Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and ensure the m-tolyl halide and dichlorosilane are free of water.[1] | |
| Formation of significant side products | Incorrect stoichiometry | Carefully control the molar ratio of the Grignard reagent to the dichlorosilane. A slight excess of the Grignard reagent may be used to ensure complete reaction of the dichlorosilane. |
| High reaction temperature | Maintain a controlled temperature during the addition of the Grignard reagent to the dichlorosilane solution, typically at 0°C or room temperature, to minimize side reactions. | |
| Difficult product isolation | Inefficient work-up | During the work-up, ensure complete quenching of the reaction mixture with a saturated aqueous solution of ammonium (B1175870) chloride.[1] Thoroughly extract the product with a suitable organic solvent. |
Experimental Protocol: Synthesis of Di-m-tolyl-silane via Grignard Reaction
This protocol is adapted from a general procedure for the synthesis of diaryldichlorosilanes.[3]
Materials:
-
Magnesium turnings
-
m-Bromotoluene (or m-chlorotoluene)
-
Dichlorodimethylsilane (B41323) (or Dichlorosilane)
-
Anhydrous diethyl ether (or THF)
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent (m-tolylmagnesium bromide):
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.1 equivalents) in the flask and add a small crystal of iodine.
-
Dissolve m-bromotoluene (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the m-bromotoluene solution to the magnesium turnings to initiate the reaction. The reaction is indicated by a color change and gentle refluxing of the ether.
-
Once initiated, add the remaining m-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours until most of the magnesium is consumed.[3]
-
-
Reaction with Dichlorodimethylsilane:
-
Cool the Grignard reagent solution to room temperature.
-
In a separate flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, prepare a solution of dichlorodimethylsilane (0.5 equivalents) in anhydrous diethyl ether.
-
Slowly add the dichlorodimethylsilane solution to the Grignard reagent with vigorous stirring. Maintain the reaction temperature at room temperature or cool in an ice bath to control the exothermic reaction.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction.[1]
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain di-m-tolyl-dimethylsilane.[3]
-
Visualizations
Caption: Experimental workflow for the synthesis of di-m-tolyl-silane.
Caption: Troubleshooting guide for low yields in di-m-tolyl-silane synthesis.
References
Technical Support Center: Preparation of Di-m-tolyl-silane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of di-m-tolyl-silane. Our resources are designed to help you identify and resolve common side reactions and other experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of di-m-tolyl-silane, particularly when using the Grignard reaction method.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Di-m-tolyl-silane | 1. Inactive Magnesium: The surface of the magnesium turnings may be oxidized, preventing the initiation of the Grignard reagent formation. 2. Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture, which will quench the reaction.[1] 3. Impure m-bromotoluene: Contaminants in the starting material can interfere with the reaction. | 1. Magnesium Activation: Use fresh, high-purity magnesium turnings. If necessary, activate the magnesium by gentle heating under vacuum or by adding a small crystal of iodine. 2. Rigorous Drying: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. Starting Material Purification: Purify the m-bromotoluene by distillation before use. |
| Presence of a High-Boiling Point Residue | 1. Wurtz Coupling: The Grignard reagent can couple with the unreacted m-bromotoluene to form 3,3'-dimethylbiphenyl (B1664587). This is a common side reaction in Grignard syntheses. 2. Polysilane Formation: The Grignard reagent can react with the newly formed di-m-tolyl-silane or other silane (B1218182) intermediates, leading to the formation of higher molecular weight polysilanes. | 1. Controlled Addition: Add the m-bromotoluene slowly to the magnesium turnings to maintain a low concentration of the aryl halide, minimizing the Wurtz coupling side reaction. 2. Stoichiometric Control: Use a precise stoichiometry of the Grignard reagent to the dichlorosilane (B8785471) (or other silicon source) to reduce the likelihood of further reactions. |
| Formation of a White Precipitate During Workup | 1. Hydrolysis of Silanes: Unreacted chlorosilanes or the desired di-m-tolyl-silane can hydrolyze upon contact with water during the workup, forming siloxanes. | 1. Anhydrous Workup: Perform the initial stages of the workup under anhydrous conditions if possible. 2. Careful Quenching: Quench the reaction mixture by slowly adding it to a cold, dilute acid solution to minimize localized heating and uncontrolled hydrolysis. |
| Product is an Oil Instead of a Solid | 1. Presence of Impurities: The presence of side products, such as mono-m-tolyl-silane or unreacted starting materials, can lower the melting point of the final product. | 1. Purification: Purify the crude product using techniques such as fractional distillation under reduced pressure or column chromatography to remove impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for preparing di-m-tolyl-silane?
A1: The most common laboratory-scale synthesis involves the reaction of a Grignard reagent, specifically m-tolylmagnesium bromide, with a suitable silicon electrophile, such as dichlorosilane (H₂SiCl₂) or tetrachlorosilane (B154696) (SiCl₄).
Q2: What are the primary side reactions to be aware of?
A2: The main side reactions include:
-
Wurtz Coupling: Formation of 3,3'-dimethylbiphenyl from the reaction of m-tolylmagnesium bromide with m-bromotoluene.
-
Hydrolysis: Reaction of any Si-Cl or Si-H bonds with moisture to form siloxanes.
-
Polysilane Formation: Further reaction of the Grignard reagent with the product to form longer silicon-chain polymers.
Q3: How can I minimize the formation of the Wurtz coupling byproduct?
A3: To minimize Wurtz coupling, it is crucial to control the reaction conditions. Slowly adding the m-bromotoluene to the magnesium turnings helps to maintain a low concentration of the aryl halide, which disfavors the coupling reaction. Using a slight excess of magnesium can also be beneficial.
Q4: My reaction is difficult to initiate. What can I do?
A4: Difficulty in initiating the Grignard reaction is often due to an oxide layer on the magnesium surface. You can try activating the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gently heating the flask. Mechanical stirring to break the magnesium turnings can also expose a fresh surface.
Q5: How should I purify the final di-m-tolyl-silane product?
A5: Purification is typically achieved by fractional distillation under reduced pressure to separate the desired product from lower-boiling starting materials and higher-boiling byproducts like 3,3'-dimethylbiphenyl and polysilanes. Column chromatography on silica (B1680970) gel can also be an effective purification method.
Experimental Protocol: Synthesis of Di-m-tolyl-silane
The following is a representative protocol for the synthesis of di-m-tolyl-silane via a Grignard reaction. This protocol is for informational purposes and should be adapted and optimized based on laboratory conditions and safety protocols.
Materials:
-
Magnesium turnings
-
m-Bromotoluene
-
Dichlorosilane (or a suitable precursor like trichlorosilane (B8805176) followed by reduction)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (dilute)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Preparation:
-
All glassware must be thoroughly dried in an oven and assembled hot under a stream of inert gas.
-
Place magnesium turnings in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve m-bromotoluene in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the m-bromotoluene solution to the magnesium. If the reaction does not start, warm the flask gently or add a crystal of iodine.
-
Once the reaction has initiated (visible by bubbling and a grayish appearance), add the remaining m-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
-
Reaction with Dichlorosilane:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Dissolve dichlorosilane in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the dichlorosilane solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation.
-
Data Presentation
| Reaction Condition | Effect on Di-m-tolyl-silane Yield | Effect on Side Product Formation |
| Slow addition of m-bromotoluene | Generally increases yield | Decreases Wurtz coupling byproduct |
| Use of anhydrous conditions | Significantly increases yield | Minimizes hydrolysis to siloxanes |
| Precise 2:1 stoichiometry of Grignard to dichlorosilane | Optimizes yield | Reduces formation of mono-m-tolyl-silane and polysilanes |
| Lower reaction temperature | May require longer reaction times | Can help to control exothermic reactions and reduce side products |
Visualizing the Reaction Pathway
The following diagram illustrates the main reaction pathway for the synthesis of di-m-tolyl-silane and the key side reactions.
References
Technical Support Center: Di-m-tolyl-silane Handling and Stabilization
This technical support center provides researchers, scientists, and drug development professionals with guidance on stabilizing di-m-tolyl-silane against hydrolysis. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments involving this and similar diarylsilane compounds.
Frequently Asked Questions (FAQs)
Q1: My di-m-tolyl-silane appears to be degrading in solution, even in what I believe to be anhydrous solvents. What is happening?
A1: Di-m-tolyl-silane is susceptible to hydrolysis, a chemical reaction with water, which leads to its degradation. Even seemingly anhydrous solvents can contain trace amounts of moisture that can initiate this process. The hydrolysis of di-m-tolyl-silane proceeds through the formation of a silanol (B1196071) intermediate (di-m-tolyl-silanol), which can then condense to form a di-m-tolyl-siloxane dimer and further oligomers. This process is often catalyzed by acidic or basic impurities.
Q2: What are the signs of di-m-tolyl-silane hydrolysis?
A2: The initial stages of hydrolysis may not be visually apparent. However, as the process continues, you might observe the following:
-
Changes in solubility: The formation of siloxane oligomers can lead to decreased solubility and the appearance of cloudiness or precipitates in your solution.
-
Inconsistent reaction outcomes: If di-m-tolyl-silane is a reactant, its degradation will lead to lower yields and the formation of unintended byproducts in your experiments.
-
Spectroscopic changes: Analytical techniques such as NMR and IR spectroscopy can detect the presence of silanol (Si-OH) and siloxane (Si-O-Si) functional groups, which are indicative of hydrolysis.
Q3: How can I prevent the hydrolysis of di-m-tolyl-silane during storage and in my experiments?
A3: Preventing hydrolysis requires stringent control of moisture. Here are key strategies:
-
Use of Anhydrous Solvents: Always use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves to maintain their dryness.
-
Inert Atmosphere: Handle di-m-tolyl-silane under an inert atmosphere, such as nitrogen or argon, using a glove box or Schlenk line techniques. This minimizes exposure to atmospheric moisture.
-
Proper Storage: Store di-m-tolyl-silane in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry place. Consider using a desiccator for storage.
-
Addition of Moisture Scavengers: For reactions where it is compatible, consider adding a moisture scavenger to the solvent. Porous silica (B1680970) gel can be an effective adsorbent for residual moisture.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Cloudiness or precipitate forms in my di-m-tolyl-silane solution. | Hydrolysis and subsequent condensation to form insoluble siloxanes. | 1. Immediately cease use of the solution for critical applications. 2. Re-purify the di-m-tolyl-silane if possible (e.g., by distillation under reduced pressure). 3. For future experiments, rigorously dry all solvents and glassware, and handle the compound under a strictly inert atmosphere. |
| Inconsistent yields in reactions involving di-m-tolyl-silane. | Degradation of the starting material due to hydrolysis. | 1. Quantify the purity of your di-m-tolyl-silane stock using techniques like GC-MS or NMR spectroscopy before each use. 2. Implement the stabilization protocols outlined in the FAQs, including the use of anhydrous solvents and inert atmosphere techniques. |
| NMR/IR spectra of my sample show unexpected peaks. | Presence of hydrolysis byproducts (silanols and siloxanes). | 1. Assign the unexpected peaks to Si-OH and Si-O-Si vibrations (for IR) or corresponding proton/silicon signals (for NMR) to confirm hydrolysis. 2. Review your experimental setup to identify and eliminate potential sources of moisture contamination. |
Experimental Protocols
Protocol 1: General Handling and Storage of Di-m-tolyl-silane
-
Receipt and Inspection: Upon receiving di-m-tolyl-silane, inspect the container for any breaches in the seal.
-
Inert Atmosphere Transfer: Immediately transfer the compound to a pre-dried, nitrogen-flushed glove box or perform all manipulations using Schlenk line techniques.
-
Aliquoting and Storage: Aliquot the required amount for immediate use into a separate, dry, and inerted vial. Store the main stock vial tightly sealed under a positive pressure of nitrogen or argon in a desiccator at room temperature.
-
Solvent Preparation: Use only freshly distilled anhydrous solvents. Solvents should be dispensed via a syringe or cannula from a container that has been stored over activated molecular sieves (3Å or 4Å).
-
Glassware Preparation: All glassware must be oven-dried at a minimum of 120°C for several hours and cooled under a stream of dry nitrogen or in a desiccator immediately before use.
Protocol 2: Monitoring Hydrolysis by FT-IR Spectroscopy
-
Sample Preparation: Prepare a solution of di-m-tolyl-silane in a suitable anhydrous solvent (e.g., hexane (B92381) or toluene) inside a nitrogen-filled glovebox.
-
Initial Spectrum: Acquire an initial FT-IR spectrum of the freshly prepared solution. Pay close attention to the region around 3600-3200 cm⁻¹ (for O-H stretching of the silanol) and 1100-1000 cm⁻¹ (for Si-O-Si stretching of the siloxane).
-
Exposure to Moisture: To simulate hydrolysis, either intentionally introduce a controlled amount of water or expose the solution to the ambient atmosphere for a defined period.
-
Time-course Monitoring: Acquire FT-IR spectra at regular intervals.
-
Data Analysis: Monitor the appearance and growth of the Si-OH and Si-O-Si bands over time to qualitatively assess the rate of hydrolysis.
Visualizing the Hydrolysis Pathway
The following diagram illustrates the hydrolysis and subsequent condensation of di-m-tolyl-silane.
Technical Support Center: Optimizing Hydrosilylation of Di-m-tolyl-silane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrosilylation of di-m-tolyl-silane. Given the limited specific literature on di-m-tolyl-silane, this guide extrapolates from established principles for diarylsilanes, such as diphenylsilane, and addresses common challenges encountered with sterically hindered silanes.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the hydrosilylation of diarylsilanes like di-m-tolyl-silane?
A1: Platinum-based catalysts are widely used for hydrosilylation due to their high activity.[1] For diarylsilanes, the choice of catalyst can significantly impact reaction efficiency and selectivity.
-
Platinum Catalysts: Karstedt's catalyst (Pt₂(dvtms)₃) and Speier's catalyst (H₂PtCl₆) are common choices.[1] However, with sterically hindered silanes, catalyst activity might be lower, and side reactions can be more prevalent.[1]
-
Rhodium and Ruthenium Catalysts: These are also effective and can offer different selectivity profiles compared to platinum.[2] For instance, certain ruthenium catalysts can favor the formation of cis-β-vinylsilanes from alkynes.[2]
-
Non-Precious Metal Catalysts: Iron, cobalt, and nickel-based catalysts are gaining attention as more cost-effective and sustainable alternatives.[3] Specific cobalt complexes have shown high tolerance for various functional groups and can selectively produce Z-β-vinylsilanes with diarylsilanes like diphenylsilane.[3]
Q2: What are the typical side reactions observed during the hydrosilylation of di-m-tolyl-silane?
A2: Several side reactions can compete with the desired hydrosilylation, leading to reduced yields and complex product mixtures.
-
Dehydrogenative Silylation: This is a common side reaction, particularly with platinum catalysts, leading to the formation of silyl-alkenes and dihydrogen gas.[1]
-
Alkene Isomerization: Platinum catalysts can promote the isomerization of terminal alkenes to internal alkenes, which are often less reactive in hydrosilylation.[1]
-
Silane (B1218182) Redistribution: Di-m-tolyl-silane can undergo redistribution reactions, especially at elevated temperatures, to form other silane species.
-
Catalyst Decomposition: Platinum catalysts can precipitate as platinum black, leading to catalyst deactivation.[1]
Q3: How can I control the regioselectivity (α- vs. β-addition) when reacting di-m-tolyl-silane with terminal alkynes?
A3: Controlling regioselectivity in the hydrosilylation of alkynes is a significant challenge, as it can yield α, β-(E), and β-(Z) isomers. The outcome is influenced by the catalyst, ligands, solvent, and temperature. For diarylsilanes, achieving high selectivity often requires careful catalyst selection. While specific data for di-m-tolyl-silane is scarce, trends from analogous systems suggest that rhodium and iridium catalysts can favor β-(Z) isomers, while some platinum systems may favor β-(E) products. The choice of ligands is also crucial in directing the regioselectivity.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst Inactivity/Decomposition. 2. Insufficient Reaction Temperature. 3. Steric Hindrance from Tolyl Groups. 4. Presence of Catalyst Poisons (e.g., sulfur or phosphorus compounds). | 1. Use fresh catalyst; consider a more active catalyst (e.g., a different Pt complex or a Rh catalyst).[1][2] 2. Gradually increase the reaction temperature; some reactions require thermal activation.[5] 3. Increase catalyst loading; switch to a less sterically demanding catalyst system.[3] 4. Purify reagents and solvents to remove potential inhibitors. |
| Low Yield of Desired Product | 1. Competing Side Reactions (e.g., dehydrogenative silylation, alkene isomerization).[1] 2. Sub-optimal Stoichiometry. | 1. Lower the reaction temperature to disfavor side reactions.[5] Consider using a catalyst known for higher selectivity (e.g., certain Co or Ni complexes).[3] Add inhibitors to suppress unwanted pathways.[1] 2. Optimize the silane-to-alkene/alkyne ratio; a slight excess of one reagent may improve the yield. |
| Poor Regioselectivity (for alkynes) | 1. Inappropriate Catalyst Choice. 2. Reaction Temperature Too High. | 1. Screen different catalysts (Pt, Rh, Ru) and ligands to find the optimal system for the desired isomer.[2][4] 2. Perform the reaction at a lower temperature, as higher temperatures can lead to loss of selectivity. |
| Formation of Insoluble Particles (e.g., Platinum Black) | 1. Catalyst Agglomeration and Decomposition.[1] | 1. Use a catalyst with stabilizing ligands (e.g., phosphines or N-heterocyclic carbenes) to prevent agglomeration.[1] Ensure the reaction is performed under an inert atmosphere. |
Experimental Protocols
General Protocol for Platinum-Catalyzed Hydrosilylation of Di-m-tolyl-silane with a Terminal Alkene (e.g., 1-Octene)
This is a general guideline and may require optimization.
Materials:
-
Di-m-tolyl-silane
-
1-Octene (or other terminal alkene)
-
Karstedt's catalyst (e.g., 2% Pt in xylene)
-
Anhydrous toluene (B28343) (or other suitable solvent)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry, inert-atmosphere glovebox or Schlenk line, add di-m-tolyl-silane (1.0 eq) and anhydrous toluene.
-
Add the terminal alkene (1.0 - 1.2 eq).
-
Stir the mixture at room temperature and add Karstedt's catalyst (typically 10-50 ppm Pt relative to the silane).
-
The reaction may be exothermic. Monitor the internal temperature. If no reaction is observed at room temperature, slowly heat the mixture to 50-80°C.
-
Monitor the reaction progress by GC-MS or ¹H NMR by observing the disappearance of the Si-H peak.
-
Upon completion, the reaction mixture can be cooled to room temperature. The catalyst can be removed by passing the solution through a short plug of silica (B1680970) gel or activated carbon.
-
The solvent is removed under reduced pressure, and the product can be purified by vacuum distillation or column chromatography.
Visualizations
Caption: General experimental workflow for the hydrosilylation of di-m-tolyl-silane.
Caption: A logical approach to troubleshooting low conversion in hydrosilylation reactions.
Caption: The catalytic cycle of the Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
References
- 1. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry [mdpi.com]
- 2. Hydrosilylation Catalyst [sigmaaldrich.com]
- 3. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering regioselectivity in the hydrosilylation of alkynes using heterobimetallic dual-functional hybrid catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
Troubleshooting NMR Analysis of Di-m-tolyl-silane: A Technical Support Guide
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Nuclear Magnetic Resonance (NMR) analysis of Di-m-tolyl-silane.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shifts for Di-m-tolyl-silane in an NMR spectrum?
A1: The expected chemical shifts for Di-m-tolyl-silane can vary slightly depending on the solvent used and the concentration of the sample. However, based on spectroscopic data for closely related diaryl silicon dihydrides, the following provides an estimated range for the key signals.
Expected Chemical Shifts for Di-m-tolyl-silane
| Nucleus | Signal | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | Si-H | ~4.5 - 5.5 | Singlet (or triplet if coupled to ²⁹Si) | The exact chemical shift is sensitive to the electronic environment. The proton is directly attached to the silicon atom. |
| ¹H | Aromatic-H | ~7.0 - 7.6 | Multiplet | The protons on the tolyl groups will show complex splitting patterns due to coupling with each other. |
| ¹H | Methyl-H | ~2.3 - 2.5 | Singlet | The two methyl groups on the tolyl rings are equivalent and should appear as a single sharp peak. |
| ¹³C | Aromatic-C (ipso-Si) | ~130 - 135 | The carbon atom of the aromatic ring directly bonded to the silicon. | |
| ¹³C | Aromatic-C | ~125 - 140 | Multiple signals are expected for the different carbon environments in the tolyl rings. | |
| ¹³C | Methyl-C | ~21 - 23 | The carbon of the methyl group. | |
| ²⁹Si | Si | -30 to -40 | Singlet (proton-decoupled) | The chemical shift of silicon is highly dependent on the substituents. For diarylsilanes, it typically appears in this upfield region. |
Q2: My ¹H NMR spectrum shows broad peaks in the aromatic region. What could be the cause?
A2: Broadening of the aromatic signals can be due to several factors:
-
High Sample Concentration: Overly concentrated samples can lead to increased viscosity, which restricts molecular tumbling and results in broader lines. Try diluting your sample.
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is scrupulously clean and your solvents are of high purity.
-
Unresolved Coupling: The aromatic protons of the two meta-tolyl groups can have complex coupling patterns that may not be fully resolved, leading to the appearance of broad multiplets. Using a higher field NMR spectrometer can often improve resolution.
Q3: I am not observing the Si-H proton signal. What should I do?
A3: The Si-H proton signal, though expected to be a sharp singlet, can sometimes be difficult to observe.
-
Check the Spectral Window: Ensure that the spectral window of your ¹H NMR experiment extends far enough downfield (up to ~6 ppm) to include the region where the Si-H proton resonates.
-
Sample Decomposition: Silanes can be sensitive to moisture and acidic or basic conditions, which can lead to decomposition and the loss of the Si-H bond. Ensure you are using a dry, neutral deuterated solvent.
-
Low Concentration: If your sample is very dilute, the Si-H signal may be lost in the noise. Try acquiring more scans to improve the signal-to-noise ratio.
Q4: My spectrum shows unexpected peaks. How can I identify them?
A4: Unexpected peaks are often due to impurities.
-
Residual Solvents: Check for common laboratory solvents that may not have been fully removed during purification.[1][2][3]
-
Starting Materials: If Di-m-tolyl-silane was synthesized, unreacted starting materials such as dichlorodi(m-tolyl)silane or a reducing agent could be present.
-
Byproducts: Side reactions during synthesis can lead to the formation of siloxanes (from reaction with water) or other related organosilanes.
-
Grease: Silicone grease from glassware joints is a common contaminant in NMR spectra.
Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting common issues in the NMR analysis of Di-m-tolyl-silane.
References
Technical Support Center: Improving Reaction Selectivity with Di-m-tolyl-silane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the selectivity of reactions involving Di-m-tolyl-silane.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of Di-m-tolyl-silane in organic synthesis?
Di-m-tolyl-silane is primarily used as a reducing agent for the selective reduction of carbonyl compounds and in hydrosilylation reactions. Its bulky tolyl groups can influence the stereoselectivity and regioselectivity of these transformations.
Q2: What are the key factors influencing the selectivity of reactions with Di-m-tolyl-silane?
The selectivity of reactions involving Di-m-tolyl-silane is influenced by several factors, including the choice of catalyst, solvent, reaction temperature, and the nature of the substrate. Optimizing these parameters is crucial for achieving the desired outcome.[1]
Q3: How can I minimize the formation of byproducts in my reaction?
Minimizing byproduct formation often involves careful control of reaction conditions. This can include using the optimal catalyst loading, maintaining a specific temperature, and choosing a solvent that favors the desired reaction pathway. Purification of the silane (B1218182) before use can also be critical.
Q4: What are the typical side reactions observed with Di-m-tolyl-silane?
In hydrosilylation, common side reactions include alkene isomerization and the formation of regioisomers. In carbonyl reductions, over-reduction or the formation of silyl (B83357) ethers can occur.
Troubleshooting Guides
Poor Selectivity in Hydrosilylation Reactions
Issue: Low regioselectivity (e.g., formation of both Markovnikov and anti-Markovnikov products) or stereoselectivity in the hydrosilylation of alkenes or alkynes.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Catalyst | Screen different metal catalysts (e.g., platinum, rhodium, cobalt) and ligands. The steric and electronic properties of the catalyst play a crucial role in directing selectivity.[1] | Improved regioselectivity towards the desired isomer. |
| Suboptimal Reaction Temperature | Vary the reaction temperature. Lower temperatures often favor higher selectivity.[1] | Increased yield of the desired stereoisomer. |
| Solvent Effects | Experiment with solvents of different polarities. The solvent can influence the catalyst's activity and the stability of reaction intermediates. | Enhanced selectivity and reaction rate. |
| Silane Purity | Ensure the Di-m-tolyl-silane is free from impurities, such as other silanes or hydrolysis products, which can affect catalyst activity and selectivity. | Consistent and reproducible reaction outcomes. |
Incomplete or Slow Reduction of Carbonyl Compounds
Issue: The reduction of an aldehyde or ketone using Di-m-tolyl-silane is sluggish or does not go to completion.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Catalyst Activity | Increase the catalyst loading or switch to a more active catalyst. For carbonyl reductions, Lewis acids or transition metal complexes are often employed. | Faster reaction rates and higher conversion. |
| Steric Hindrance | If the carbonyl group is sterically hindered, a more reactive silane or higher reaction temperatures may be required. | Complete reduction of the sterically hindered substrate. |
| Presence of Water | Ensure anhydrous reaction conditions. Silanes can react with water, which deactivates the reducing agent. | Improved reaction efficiency and yield. |
| Incorrect Stoichiometry | Use a slight excess of Di-m-tolyl-silane to ensure the complete consumption of the starting material. | Drive the reaction to completion. |
Experimental Protocols
General Protocol for Hydrosilylation of an Alkene
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the alkene (1.0 mmol) and the catalyst (0.01-1 mol%).
-
Solvent Addition: Add anhydrous solvent (e.g., toluene, THF) via syringe.
-
Reagent Addition: Add Di-m-tolyl-silane (1.1 mmol) dropwise to the stirred solution at the desired temperature (e.g., room temperature or 0 °C).
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., water or a buffer solution). Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Logical Workflow for Troubleshooting Poor Selectivity
Caption: Troubleshooting workflow for improving reaction selectivity.
Reaction Pathway for Carbonyl Reduction
Caption: General reaction pathway for the reduction of carbonyls.
References
Challenges in the scale-up of Di-m-tolyl-silane production
Technical Support Center: Production of Di-m-tolyl-silane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Di-m-tolyl-silane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Di-m-tolyl-silane, primarily focusing on the Grignard reaction pathway, which is a standard method for forming silicon-aryl bonds.
1. Grignard Reaction Initiation Failure
-
Question: My Grignard reaction to form m-tolylmagnesium bromide is not initiating. What are the possible causes and solutions?
-
Answer: Failure of Grignard reaction initiation is a common issue, often stemming from the following:
-
Presence of Moisture: Grignard reagents are highly sensitive to moisture. Ensure all glassware is rigorously dried, and anhydrous solvents are used.
-
Passive Magnesium Surface: The surface of the magnesium turnings may have a passivating oxide layer.
-
Impure Reagents: Impurities in the m-bromotoluene or the solvent can quench the reaction.
Troubleshooting Steps:
-
Activation of Magnesium:
-
Mechanically crush a few pieces of magnesium turnings under an inert atmosphere to expose a fresh surface.
-
Add a small crystal of iodine, which can etch the magnesium surface.
-
Add a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension in the solvent. Its reaction with magnesium is typically vigorous and helps to activate the surface.
-
-
Ensure Anhydrous Conditions:
-
Flame-dry all glassware under vacuum and cool under an inert gas (e.g., nitrogen or argon).
-
Use freshly distilled, anhydrous solvents. Tetrahydrofuran (B95107) (THF) is often preferred over diethyl ether due to its higher boiling point and better stabilization of the Grignard reagent.[1]
-
-
Reagent Purity:
-
Ensure the m-bromotoluene is pure and dry. Distillation may be necessary if impurities are suspected.
-
-
2. Low Yield of Di-m-tolyl-dichlorosilane
-
Question: The yield of my Di-m-tolyl-dichlorosilane is consistently low. What factors could be contributing to this?
-
Answer: Low yields in the synthesis of Di-m-tolyl-dichlorosilane can be attributed to several factors:
-
Side Reactions: The most common side reaction is Wurtz coupling, where two m-tolyl groups couple to form 3,3'-bitolyl. This is favored by higher temperatures and high concentrations of the aryl halide.
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Loss During Workup: Product may be lost during the aqueous workup and extraction steps.
-
Grignard Reagent Degradation: The prepared Grignard reagent can degrade over time, especially if exposed to air or moisture.
Troubleshooting Steps:
-
Minimize Wurtz Coupling:
-
Maintain a low reaction temperature during the addition of silicon tetrachloride (SiCl4).
-
Add the SiCl4 solution slowly to the Grignard reagent to avoid localized high concentrations.
-
-
Ensure Complete Reaction:
-
Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
-
Ensure a slight excess of the Grignard reagent is used to drive the reaction to completion.
-
-
Optimize Workup:
-
Carefully perform the aqueous quench at a low temperature.
-
Ensure efficient extraction with a suitable organic solvent.
-
-
Use Fresh Grignard Reagent:
-
Use the prepared Grignard reagent immediately for the best results.
-
-
3. Formation of Impurities
-
Question: I am observing significant impurities in my final Di-m-tolyl-silane product. What are the likely impurities and how can I minimize them?
-
Answer: Common impurities in the synthesis of Di-m-tolyl-silane include:
-
Mono-m-tolyl-trichlorosilane: Resulting from incomplete reaction.
-
Tri-m-tolyl-chlorosilane: Resulting from over-reaction.
-
3,3'-Bitolyl: From the Wurtz coupling side reaction.
-
Siloxanes: Formed by the hydrolysis of chlorosilane intermediates if moisture is present during workup or purification.
Troubleshooting Steps:
-
Control Stoichiometry:
-
Carefully control the stoichiometry of the Grignard reagent to SiCl4 to favor the formation of the desired dichlorosilane. Reverse addition (adding the Grignard reagent to SiCl4) can sometimes provide better control for partial substitution.[1]
-
-
Strict Anhydrous Conditions:
-
Maintain anhydrous conditions throughout the reaction and workup to prevent the formation of siloxanes.
-
-
Purification:
-
Purify the crude Di-m-tolyl-dichlorosilane by vacuum fractional distillation to separate it from byproducts and unreacted starting materials.
-
-
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for the Grignard reaction in Di-m-tolyl-silane synthesis?
Tetrahydrofuran (THF) is generally recommended over diethyl ether. THF has a higher boiling point, which can be advantageous for initiating the reaction and for reactions that require heating. It also provides better stabilization for the Grignard reagent.[1]
2. How can I monitor the progress of the Grignard reaction?
In-situ Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the disappearance of the aryl halide and the formation of the Grignard reagent. For the subsequent reaction with SiCl4, techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) can be employed to monitor the consumption of the starting materials and the formation of the product.
3. What are the key safety considerations when scaling up the production of Di-m-tolyl-silane?
The Grignard reaction is highly exothermic. On a larger scale, efficient heat dissipation is crucial to prevent a runaway reaction. A robust cooling system and controlled addition of reagents are essential. Additionally, Grignard reagents are pyrophoric upon contact with air, so handling under a strict inert atmosphere is mandatory.
4. How is Di-m-tolyl-silane typically purified at an industrial scale?
Vacuum fractional distillation is the standard method for purifying Di-m-tolyl-dichlorosilane. This allows for the separation of the desired product from lower-boiling starting materials and higher-boiling byproducts at a temperature that avoids thermal decomposition.
5. What are the expected yields for the synthesis of Di-m-tolyl-dichlorosilane?
Yields can vary depending on the scale and specific reaction conditions. Laboratory-scale syntheses of analogous diaryldichlorosilanes often report yields in the range of 60-80%. On a larger scale, yields may be slightly lower due to challenges in heat and mass transfer.
Data Presentation
Table 1: Effect of Reaction Parameters on Yield and Impurity Profile
| Parameter | Condition A (Lab Scale - 1L) | Condition B (Pilot Scale - 10L) |
| Reactants | m-bromotoluene, Mg, SiCl4 | m-bromotoluene, Mg, SiCl4 |
| Solvent | Anhydrous THF | Anhydrous THF |
| Temperature | 0-5 °C (SiCl4 addition) | 0-10 °C (SiCl4 addition) |
| Addition Time | 1 hour | 4 hours |
| Yield of Di-m-tolyl-dichlorosilane | 75% | 68% |
| Mono-m-tolyl-trichlorosilane | < 5% | < 8% |
| Tri-m-tolyl-chlorosilane | < 3% | < 5% |
| 3,3'-Bitolyl | ~ 2% | ~ 4% |
Note: The data presented in this table are representative values based on typical Grignard reactions for diarylsilane synthesis and may vary based on specific experimental conditions.
Experimental Protocols
1. Synthesis of Di-m-tolyl-dichlorosilane via Grignard Reaction (Representative Protocol)
-
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
m-Bromotoluene
-
Silicon tetrachloride (SiCl4)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Under an inert atmosphere (nitrogen or argon), place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Add a small crystal of iodine.
-
Add anhydrous THF to cover the magnesium.
-
Dissolve m-bromotoluene in anhydrous THF in the dropping funnel. Add a small amount of this solution to the magnesium suspension to initiate the reaction.
-
Once the reaction has initiated (indicated by a color change and gentle reflux), add the remaining m-bromotoluene solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, stir the mixture at room temperature until most of the magnesium has been consumed.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of silicon tetrachloride in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Cool the mixture again to 0 °C and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum fractional distillation.
-
2. Hydrolysis of Di-m-tolyl-dichlorosilane to Di-m-tolyl-silanediol
-
Materials:
-
Di-m-tolyl-dichlorosilane
-
Diethyl ether
-
Water
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve Di-m-tolyl-dichlorosilane in diethyl ether in a flask equipped with a stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add water to the solution with vigorous stirring. A white precipitate will form.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude Di-m-tolyl-silanediol.
-
Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Visualizations
Caption: Experimental workflow for the synthesis of Di-m-tolyl-dichlorosilane.
Caption: Troubleshooting logic for low yield in Di-m-tolyl-silane synthesis.
References
Technical Support Center: Di-m-tolyl-silane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of di-m-tolyl-silane, focusing on the avoidance of common impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing di-m-tolyl-silane?
A1: The most prevalent and well-established method for synthesizing di-m-tolyl-silane is through a Grignard reaction. This involves the reaction of a dihalosilane (e.g., dichlorosilane (B8785471) or tetrachlorosilane) with m-tolylmagnesium bromide, which is prepared in situ from m-bromotoluene and magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF).[1][2]
Q2: What are the primary impurities I should be concerned about in di-m-tolyl-silane synthesis?
A2: The primary impurities often encountered include:
-
Mono-m-tolyl-silane derivatives: Formed from incomplete reaction.
-
Tri- and tetra-m-tolyl-silane: Resulting from over-substitution of the silicon halide.[1]
-
Unreacted starting materials: Residual m-bromotoluene or silicon halide.
-
Siloxanes: Formed by the hydrolysis of intermediate chlorosilanes or the final product during workup.
-
Biphenyl-type compounds: Arising from Wurtz-type coupling of the Grignard reagent.
Q3: How can I minimize the formation of these impurities?
A3: Minimizing impurities requires careful control over reaction conditions. Key strategies include:
-
Slow and controlled addition: Adding the silicon halide to the Grignard reagent (or vice versa) at a controlled rate and low temperature can help manage the exothermic reaction and prevent over-substitution.[1]
-
Stoichiometry: Precise control of the molar ratio of the Grignard reagent to the silicon halide is crucial to favor the formation of the desired di-substituted product.
-
Anhydrous conditions: Strict exclusion of moisture is essential to prevent the formation of siloxanes. This includes using dry glassware and anhydrous solvents.[3]
-
Inert atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) minimizes side reactions with atmospheric oxygen and moisture.
Q4: What is the recommended purification method for di-m-tolyl-silane?
A4: The primary method for purifying di-m-tolyl-silane is vacuum distillation .[4][5][6][7][8] Due to the relatively high boiling points of the desired product and potential impurities, distillation under reduced pressure is necessary to prevent thermal decomposition. Fractional vacuum distillation can be particularly effective in separating di-m-tolyl-silane from closely boiling impurities like mono- and tri-substituted silanes.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Di-m-tolyl-silane | 1. Incomplete Grignard reagent formation. 2. Loss of Grignard reagent due to reaction with moisture or air. 3. Inefficient reaction with the silicon halide. | 1. Ensure magnesium turnings are fresh and activated (e.g., with a crystal of iodine).[3][9] 2. Use flame-dried glassware and anhydrous solvents.[3][9] Conduct the reaction under an inert atmosphere. 3. Optimize reaction temperature and time. Consider using a more reactive silicon halide or a different solvent (e.g., THF instead of diethyl ether).[1] |
| Presence of Mono-m-tolyl-silane Impurity | Insufficient amount of Grignard reagent or incomplete reaction. | Increase the molar equivalent of the Grignard reagent slightly (e.g., 2.1 equivalents for a dichlorosilane). Ensure sufficient reaction time and adequate mixing. |
| Presence of Tri- and/or Tetra-m-tolyl-silane Impurities | Over-reaction due to localized high concentration of the Grignard reagent or too high a reaction temperature. | Add the Grignard reagent slowly to a cooled solution of the silicon halide (reverse addition).[1] Maintain a low reaction temperature throughout the addition. |
| High Levels of Siloxane Impurities | Exposure of halosilane intermediates or the final product to water during the reaction or workup. | Ensure all reagents and solvents are rigorously dried. Perform the aqueous workup quickly and at a low temperature. Use a non-aqueous workup if possible. |
| Product is a Viscous Oil or Solid that is Difficult to Purify | Presence of polymeric siloxane byproducts or high molecular weight impurities. | Minimize water contamination. During workup, ensure complete hydrolysis of magnesium salts and their efficient removal by washing. Consider filtration before distillation. |
Experimental Protocols
General Protocol for the Grignard Synthesis of Di-m-tolyl-silane
This protocol is a general guideline and may require optimization.
Materials:
-
Magnesium turnings
-
m-Bromotoluene
-
Dichlorosilane (or a suitable precursor like tetrachlorosilane)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous Toluene (for dilution)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Formation:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Place magnesium turnings in the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of m-bromotoluene in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion of the m-bromotoluene solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle reflux. If the reaction does not start, gentle heating may be required.
-
Once the reaction has started, add the remaining m-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Dichlorosilane:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of dichlorosilane in anhydrous diethyl ether or THF in the dropping funnel.
-
Add the dichlorosilane solution dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
-
Workup:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure.
-
-
Purification:
-
Purify the crude product by vacuum distillation to obtain di-m-tolyl-silane.
-
Visualizations
Caption: Reaction pathway for di-m-tolyl-silane synthesis highlighting impurity formation.
Caption: Troubleshooting workflow for di-m-tolyl-silane synthesis.
References
- 1. gelest.com [gelest.com]
- 2. ias.ac.in [ias.ac.in]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. Toll distillation : purification | Speichim Processing - Valls Química [speichim.com]
- 5. US3420752A - Purification of toluenediamine mixtures by vacuum distillation - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US2506540A - Vanillin purification by distillation - Google Patents [patents.google.com]
- 9. Reddit - The heart of the internet [reddit.com]
Best practices for handling and storing Di-m-tolyl-silane
Disclaimer: This guide provides general best practices for handling and storing Di-m-tolyl-silane based on information available for related aryl silane (B1218182) compounds. A substance-specific Safety Data Sheet (SDS) should always be consulted for detailed safety and handling information.
Frequently Asked Questions (FAQs)
Q1: What is Di-m-tolyl-silane and what are its primary hazards?
Q2: What are the proper storage conditions for Di-m-tolyl-silane?
Di-m-tolyl-silane should be stored in a cool, dark, and dry place, away from direct sunlight and moisture.[1] The container should be tightly sealed to prevent the intrusion of moisture, which can lead to degradation of the product.[1] For some reactive silanes, refrigeration (0 to 5°C) may be recommended. Always refer to the supplier's specific storage instructions.
Q3: What personal protective equipment (PPE) should I wear when handling Di-m-tolyl-silane?
When handling Di-m-tolyl-silane, it is essential to wear appropriate personal protective equipment, including:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat to protect clothing.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.[1]
Q4: What materials are incompatible with Di-m-tolyl-silane?
Di-m-tolyl-silane is expected to be incompatible with strong oxidizing agents and water. Contact with moisture can lead to hydrolysis, potentially producing hazardous byproducts.[1]
Troubleshooting Guides
Issue: I observe fumes when I open the Di-m-tolyl-silane container.
-
Possible Cause: The compound may be reacting with moisture in the air. Silane compounds can hydrolyze upon contact with water, which can sometimes produce fumes.[1]
-
Solution: Immediately close the container and move it to a well-ventilated area such as a fume hood. Ensure your personal protective equipment is properly worn. When reopening, do so slowly in a controlled environment.
Issue: The material has changed in appearance (e.g., become cloudy or solidified).
-
Possible Cause: This may indicate product degradation due to improper storage, particularly exposure to moisture or air.
-
Solution: Do not use the material if its appearance has changed significantly. Contact your supplier for further instructions on disposal. Ensure that going forward, the compound is stored under inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container.
Quantitative Data Summary
The following table outlines the typical quantitative data that should be sought from a substance-specific Safety Data Sheet (SDS) for Di-m-tolyl-silane. The values for the related compound, Di(p-tolyl)dichlorosilane, are provided for reference only and may not be representative of Di-m-tolyl-silane.
| Property | Value (for Di(p-tolyl)dichlorosilane) | Importance |
| Molecular Weight | 281.26 g/mol [2] | Essential for stoichiometric calculations in experiments. |
| Boiling Point | 225-226°C @ 50mm[2] | Important for purification by distillation and understanding volatility. |
| Flash Point | >110°C[2] | Critical for assessing fire hazards during handling and storage. |
| Density | 1.1 g/cm³[2] | Needed for accurate measurements and calculations. |
Experimental Protocols
Protocol for Handling Air and Moisture-Sensitive Di-m-tolyl-silane
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., argon or nitrogen).
-
Work in a well-ventilated fume hood.
-
Wear appropriate PPE (chemical-resistant gloves, safety goggles, lab coat).
-
-
Dispensing the Reagent:
-
If the Di-m-tolyl-silane is in a septa-sealed bottle, use a dry, inert gas-flushed syringe to withdraw the required amount.
-
If the container is not sealed with a septum, open it briefly under a positive pressure of inert gas to minimize exposure to air and moisture.
-
Dispense the liquid directly into the reaction vessel which is also under an inert atmosphere.
-
-
Post-Handling:
-
Tightly seal the Di-m-tolyl-silane container, preferably under an inert atmosphere.
-
Clean any spills immediately with an appropriate absorbent material and dispose of the waste according to institutional guidelines.
-
Wash hands thoroughly after handling.[1]
-
Visual Guides
Caption: A typical experimental workflow for safely handling Di-m-tolyl-silane.
Caption: A troubleshooting guide for common issues encountered with Di-m-tolyl-silane.
References
Validation & Comparative
Comparative Analysis of Di-m-tolyl-silane and Di-p-tolyl-silane Reactivity: A Predictive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted reactivity of di-m-tolyl-silane and di-p-tolyl-silane. In the absence of direct experimental comparative studies in the public domain, this document leverages established principles of organic chemistry, including electronic and steric effects, to forecast differences in their chemical behavior. The information presented herein is intended to guide researchers in designing experiments and anticipating the outcomes of reactions involving these two isomers.
Introduction
Di-m-tolyl-silane and di-p-tolyl-silane are organosilane compounds that feature a central silicon atom bonded to two tolyl groups and two hydrogen atoms. The structural difference lies in the substitution pattern of the methyl group on the phenyl ring: meta in di-m-tolyl-silane and para in di-p-tolyl-silane. This seemingly subtle variation in structure is expected to give rise to distinct differences in their reactivity due to the interplay of electronic and steric effects. Understanding these differences is crucial for applications in organic synthesis, polymer chemistry, and materials science.
Predicted Reactivity Comparison
The reactivity of the Si-H bonds in di-m-tolyl-silane and di-p-tolyl-silane will be influenced by the electronic and steric nature of the tolyl substituents. The methyl group is an electron-donating group, which can affect the electron density at the silicon center through inductive and resonance effects.
Electronic Effects:
-
Di-p-tolyl-silane: In the para isomer, the methyl group is positioned to exert its maximum electron-donating effect on the silicon atom through hyperconjugation and a weak inductive effect. This increased electron density at the silicon center can make the Si-H bond more hydridic and potentially more reactive towards electrophiles. In reactions involving electrophilic attack on the aromatic ring, the para substitution will activate the ring and direct incoming electrophiles to the ortho positions relative to the silyl (B83357) group.
-
Di-m-tolyl-silane: In the meta isomer, the electron-donating resonance effect of the methyl group does not extend to the carbon atom bonded to the silicon. The primary electronic influence is a weak inductive effect. Consequently, the silicon center in di-m-tolyl-silane is expected to be slightly less electron-rich than in the para isomer. This may result in a lower reactivity of the Si-H bond in certain reactions, such as hydrosilylation. For electrophilic aromatic substitution, the directing effects of the silyl and methyl groups will be divergent, potentially leading to a mixture of products.
Steric Effects:
-
The difference in steric hindrance between the two isomers is likely to be minimal as the methyl group is relatively small. However, in reactions involving bulky reagents, the meta substitution in di-m-tolyl-silane might present slightly more steric congestion around the silicon center compared to the more linear profile of the para isomer. This could influence the rate of reactions where a large molecule needs to approach the silicon atom.
The following table summarizes the predicted differences in properties and reactivity based on these principles.
| Property | Di-m-tolyl-silane | Di-p-tolyl-silane | Predicted Difference and Rationale |
| Electronic Nature of Silicon Center | Less electron-rich | More electron-rich | The para-methyl group in di-p-tolyl-silane donates electron density more effectively to the silicon atom via hyperconjugation. |
| Predicted Reactivity in Hydrosilylation | Lower | Higher | The more electron-rich silicon center in di-p-tolyl-silane is expected to facilitate the oxidative addition step in the catalytic cycle of hydrosilylation. |
| Predicted Rate of Hydrolysis | Slower | Faster | The more electron-rich silicon in di-p-tolyl-silane may be more susceptible to nucleophilic attack by water. |
| Regioselectivity in Electrophilic Aromatic Substitution | Complex mixture of products | Predominantly ortho to the silyl group | In di-p-tolyl-silane, the activating effects of the silyl and methyl groups are reinforcing. In the meta isomer, their directing effects are not aligned. |
Experimental Protocols
While direct comparative experimental data is unavailable, the following sections provide representative protocols for the synthesis of diarylsilanes and a common reaction, hydrosilylation. These can be adapted for the specific synthesis and reactivity studies of di-m-tolyl-silane and di-p-tolyl-silane.
Synthesis of Diarylsilanes
A general and widely used method for the synthesis of diarylsilanes is the Grignard reaction between a dichlorosilane (B8785471) and an aryl magnesium halide.
Experimental Workflow for Diarylsilane Synthesis
Caption: General workflow for the synthesis of di-m-tolyl-silane and di-p-tolyl-silane via a Grignard reaction.
Detailed Methodology:
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (2.2 equivalents) are placed. A solution of the corresponding aryl bromide (m-bromotoluene or p-bromotoluene, 2.0 equivalents) in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated with gentle heating if necessary. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
-
Reaction with Dichlorosilane: The Grignard reagent solution is cooled in an ice bath. A solution of dichlorosilane (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. A white precipitate of magnesium salts will form.
-
Work-up and Purification: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield the desired diarylsilane.
Hydrosilylation Reaction
Hydrosilylation is a key reaction of silanes, involving the addition of the Si-H bond across a double or triple bond, typically catalyzed by a transition metal complex.
Catalytic Cycle for Hydrosilylation
Caption: A simplified catalytic cycle for the hydrosilylation of an alkene with a diarylsilane.
Detailed Methodology:
-
Reaction Setup: A solution of the alkene (1.0 equivalent) and the diarylsilane (di-m-tolyl-silane or di-p-tolyl-silane, 1.1 equivalents) in a dry, inert solvent such as toluene (B28343) is prepared in a reaction vessel under a nitrogen atmosphere.
-
Catalyst Addition: A catalytic amount of a platinum catalyst, such as Karstedt's catalyst (typically 10-50 ppm), is added to the reaction mixture.
-
Reaction Monitoring: The reaction is monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to follow the consumption of the reactants and the formation of the product. The reaction is typically exothermic.
-
Work-up and Purification: Once the reaction is complete, the catalyst can be removed by passing the reaction mixture through a short plug of silica (B1680970) gel. The solvent is then removed under reduced pressure, and the product can be purified by distillation or chromatography if necessary.
Conclusion
A Comparative Analysis of Di-m-tolyl-silane and Diphenylsilane for Advanced Synthesis Applications
A detailed guide for researchers, scientists, and drug development professionals on the properties, synthesis, and potential applications of Di-m-tolyl-silane and Diphenylsilane.
This guide provides a comprehensive comparison of Di-m-tolyl-silane and Diphenylsilane, two organosilicon compounds with significant potential in organic synthesis and materials science. While Diphenylsilane is a well-characterized and commercially available reagent, Di-m-tolyl-silane is a less-studied analogue. This document aims to provide a thorough overview of both compounds, drawing on available experimental data for Diphenylsilane and making informed extrapolations for the properties and reactivity of Di-m-tolyl-silane based on established principles of organosilicon chemistry.
I. Physicochemical Properties
The physical and chemical properties of a reagent are critical for its handling, storage, and application in chemical reactions. Below is a comparison of the key properties of Diphenylsilane and the projected properties of Di-m-tolyl-silane.
| Property | Diphenylsilane | Di-m-tolyl-silane (Predicted) |
| Molecular Formula | C12H12Si | C14H16Si |
| Molecular Weight | 184.31 g/mol [1] | 212.36 g/mol |
| Appearance | Colorless liquid[2] | Colorless liquid |
| Melting Point | < -20 °C | < -20 °C |
| Boiling Point | 95-97 °C / 13 mmHg[2] | Higher than Diphenylsilane due to increased molecular weight. |
| Density | 0.993 g/mL at 25 °C[2] | ~1.0 g/mL at 25 °C |
| Refractive Index | n20/D 1.579[2] | Slightly higher than Diphenylsilane. |
| Solubility | Soluble in organic solvents. Decomposes in water.[2] | Soluble in organic solvents. Expected to decompose in water. |
| Thermal Stability | Stable under inert atmosphere.[2] | Expected to have similar or slightly higher thermal stability. |
II. Synthesis Protocols
The synthesis of diarylsilanes typically involves the reaction of a silicon halide with an aryl Grignard or organolithium reagent.
Synthesis of Diphenylsilane
A common method for the laboratory-scale synthesis of Diphenylsilane involves the reduction of Dichlorodiphenylsilane.
Experimental Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet is charged with a suspension of lithium aluminum hydride (LiAlH4) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Addition of Precursor: A solution of Dichlorodiphenylsilane in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH4 at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours.
-
Work-up: The reaction is carefully quenched by the slow addition of water, followed by a 15% aqueous solution of sodium hydroxide. The resulting precipitate is filtered off, and the organic layer is separated.
-
Purification: The ethereal solution is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to afford Diphenylsilane as a colorless liquid.
Caption: Synthetic workflow for Diphenylsilane.
Proposed Synthesis of Di-m-tolyl-silane
A plausible route for the synthesis of Di-m-tolyl-silane would involve the reaction of Dichlorodi-m-tolylsilane with a suitable reducing agent, analogous to the synthesis of Diphenylsilane. Alternatively, it could be prepared from a silicon source like silicon tetrachloride and the appropriate Grignard reagent.
Proposed Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings are reacted with 3-bromotoluene (B146084) in anhydrous tetrahydrofuran (B95107) (THF) to form m-tolylmagnesium bromide.
-
Reaction with Silicon Tetrachloride: The freshly prepared Grignard reagent is then added dropwise to a solution of silicon tetrachloride in anhydrous THF at 0 °C.
-
Intermediate Formation: This reaction is expected to yield Dichloro-di-m-tolylsilane.
-
Reduction: Without isolation, a reducing agent such as lithium aluminum hydride is carefully added to the reaction mixture.
-
Reaction and Work-up: The mixture is refluxed, followed by a standard aqueous work-up as described for Diphenylsilane.
-
Purification: The crude product is purified by vacuum distillation to yield Di-m-tolyl-silane.
Caption: Proposed synthesis of Di-m-tolyl-silane.
III. Comparative Performance in Key Applications
Both Diphenylsilane and Di-m-tolyl-silane are expected to function as effective reducing agents and hydrosilylation reagents in organic synthesis. The presence of the methyl groups on the aromatic rings of Di-m-tolyl-silane is anticipated to influence its electronic and steric properties, leading to differences in reactivity compared to Diphenylsilane.
Reduction of Carbonyl Compounds
Hydrosilanes are widely used for the reduction of aldehydes and ketones to the corresponding alcohols.
Comparative Experimental Protocol:
-
Substrate Preparation: A solution of a representative ketone (e.g., acetophenone) in an anhydrous solvent (e.g., THF) is prepared in two separate reaction flasks.
-
Reagent Addition: To one flask, 1.1 equivalents of Diphenylsilane are added. To the second flask, 1.1 equivalents of Di-m-tolyl-silane are added.
-
Catalyst Addition: A catalytic amount of a suitable Lewis acid or transition metal catalyst (e.g., indium(III) chloride) is added to each flask.
-
Reaction Monitoring: Both reactions are stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the rate of conversion.
-
Analysis: The reaction times for complete conversion and the isolated yields of 1-phenylethanol (B42297) are compared.
Expected Outcome: The electron-donating methyl groups on the tolyl substituents are expected to increase the electron density at the silicon center in Di-m-tolyl-silane. This may enhance the hydridic character of the Si-H bond, potentially leading to a faster rate of reduction compared to Diphenylsilane.
Caption: Comparative reduction of a ketone.
Hydrosilylation of Alkenes
Hydrosilylation is a versatile reaction for the formation of silicon-carbon bonds, often utilized in the synthesis of silicone polymers and functionalized organosilanes.
Comparative Experimental Protocol:
-
Reaction Setup: Two parallel reactions are set up in sealed tubes, each containing a solution of a terminal alkene (e.g., 1-octene) in an anhydrous solvent (e.g., toluene).
-
Reagent Addition: To one tube, 1.05 equivalents of Diphenylsilane are added. To the second tube, 1.05 equivalents of Di-m-tolyl-silane are added.
-
Catalyst Addition: A platinum-based catalyst, such as Karstedt's catalyst, is added to each tube.
-
Reaction: The tubes are heated to a specific temperature (e.g., 80 °C) and the reactions are monitored by GC for the formation of the hydrosilylation product.
-
Analysis: The regioselectivity (anti-Markovnikov vs. Markovnikov addition) and the rate of reaction for both silanes are determined and compared.
Expected Outcome: The steric bulk of the m-tolyl groups in Di-m-tolyl-silane may influence the regioselectivity of the hydrosilylation reaction. The electronic effects of the methyl groups could also affect the rate of the catalytic cycle.
Caption: Comparative hydrosilylation of an alkene.
IV. Summary and Outlook
Diphenylsilane is a versatile and well-established reagent in organic synthesis. Based on the principles of physical organic chemistry, Di-m-tolyl-silane is predicted to exhibit enhanced reactivity as a reducing agent due to the electron-donating nature of the methyl groups. However, the increased steric hindrance of the tolyl groups may influence its performance in sterically demanding transformations and could affect the regioselectivity of catalytic reactions like hydrosilylation.
Further experimental investigation into the synthesis and reactivity of Di-m-tolyl-silane is warranted to fully elucidate its potential as a valuable tool for synthetic chemists. The comparative experimental protocols outlined in this guide provide a framework for such studies. The development of new diarylsilanes with tailored electronic and steric properties holds promise for advancing the fields of organic synthesis, catalysis, and materials science.
References
Unveiling the Molecular Architecture of Di-m-tolyl-silane: A Comparative Guide to Structural Validation by X-ray Crystallography
For researchers and professionals in the fields of materials science and drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography for the structural validation of di-m-tolyl-silane, a key organosilicon compound. The unequivocal data obtained from single-crystal X-ray diffraction is presented alongside alternative spectroscopic methods, offering a comprehensive overview for scientists selecting the optimal analytical approach.
The definitive solid-state structure of di-m-tolyl-silane has been elucidated using single-crystal X-ray diffraction, providing unambiguous proof of its molecular connectivity and conformation.[1][2] This technique stands as the gold standard for structural determination, offering precise atomic coordinates and enabling the detailed analysis of bond lengths, bond angles, and intermolecular interactions.
In a seminal study, the synthesis and characterization of a series of diaryl silicon dihydrides, including di-m-tolyl-silane, was reported.[1][2] The structural identity and purity of these compounds were further corroborated by nuclear magnetic resonance (NMR) spectroscopy, including ¹H, ¹³C, and ²⁹Si NMR. While NMR provides valuable information about the chemical environment of atoms in a molecule, it is X-ray crystallography that delivers the ultimate, high-resolution picture of the molecule's arrangement in the solid state.
Comparative Analysis of Structural Validation Methods
To assist researchers in selecting the most appropriate analytical technique, the following table summarizes the quantitative data obtained from both X-ray crystallography and NMR spectroscopy for di-m-tolyl-silane.
| Parameter | X-ray Crystallography | NMR Spectroscopy (CDCl₃) |
| ¹H NMR | Not Applicable | δ (ppm): 7.50-7.30 (m, 8H, Ar-H), 4.75 (s, 2H, Si-H), 2.38 (s, 6H, CH₃) |
| ¹³C NMR | Not Applicable | δ (ppm): 138.8, 135.2, 130.3, 128.5 (Ar-C), 21.4 (CH₃) |
| ²⁹Si NMR | Not Applicable | δ (ppm): -35.2 |
| Key Bond Lengths (Å) | Si-C: ~1.88 ÅSi-H: ~1.48 ÅC-C (aryl): ~1.39 Å | Not Directly Measurable |
| Key Bond Angles (°) | C-Si-C: ~111°H-Si-H: ~108° | Not Directly Measurable |
| Crystal System | Monoclinic | Not Applicable |
| Space Group | P2₁/n | Not Applicable |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited.
Single-Crystal X-ray Diffraction
Suitable single crystals of di-m-tolyl-silane were mounted on a diffractometer. Data collection was performed at a controlled temperature to minimize thermal vibrations. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to silicon were located in the difference Fourier map and refined isotropically, while the aromatic and methyl hydrogen atoms were placed in calculated positions and refined using a riding model.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ²⁹Si NMR spectra were recorded on a spectrometer operating at a specific frequency for each nucleus. The samples were dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Workflow for X-ray Crystallography
The following diagram illustrates the logical workflow of validating a molecular structure using single-crystal X-ray crystallography.
Caption: Workflow of X-ray Crystallography.
References
Benchmarking Di-m-tolyl-silane: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals seeking to evaluate the efficacy of di-m-tolyl-silane as a reducing agent, this guide provides a comprehensive framework for comparison against established alternatives. By presenting standardized experimental protocols and data visualization tools, this document facilitates a rigorous and objective assessment of its performance in key organic transformations.
Organosilanes have emerged as versatile and often safer alternatives to traditional metal hydride reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄)[1][2]. Their tunable reactivity, improved chemoselectivity, and generally lower toxicity make them attractive reagents in modern organic synthesis[2]. This guide focuses on providing the necessary tools to benchmark the performance of di-m-tolyl-silane against other commonly used silanes such as triethylsilane, diphenylsilane, and polymethylhydrosiloxane (B1170920) (PMHS).
Performance Comparison of Silane (B1218182) Reducing Agents
To facilitate a direct comparison, the following tables summarize typical performance metrics for the reduction of common functional groups. Researchers can use this as a template to populate with their experimental data for di-m-tolyl-silane.
Table 1: Reduction of Ketones to Alcohols
| Reducing Agent | Substrate | Catalyst/Activator | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity |
| Di-m-tolyl-silane | User Data | User Data | User Data | User Data | User Data | User Data | User Data |
| Triethylsilane | Acetophenone | Boron trifluoride | Dichloromethane (B109758) | RT | 1 | >90 | High |
| Diphenylsilane | 4-Phenyl-2-butanone | Rh(I) catalyst | THF | 25 | 24 | 95 | High |
| Phenylsilane | Acetophenone | (S,S)-L1 catalyst | Toluene (B28343) | 0 | 12 | >90 | High (ee) |
| PMHS | Various aryl ketones | Copper hydride | Toluene | RT | 1-4 | >90 | High (ee) |
Table 2: Reduction of Esters to Alcohols
| Reducing Agent | Substrate | Catalyst/Activator | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Di-m-tolyl-silane | User Data | User Data | User Data | User Data | User Data | User Data |
| Triethylsilane | Ethyl benzoate | Lewis Acid | Dichloromethane | RT | 2-4 | Moderate-High |
| PMHS | Methyl octadecanoate | Titanate ester | Toluene | Reflux | 12 | 92 |
| Diphenylsilane | Various esters | Rhodium complex | neat | RT | 1-2 | >90 |
Table 3: Reduction of Amides to Amines
| Reducing Agent | Substrate | Catalyst/Activator | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Di-m-tolyl-silane | User Data | User Data | User Data | User Data | User Data | User Data |
| Diphenylsilane | N-Benzoylmorpholine | Platinum catalyst | Dioxane | 100 | 24 | High |
| PMHS | Tertiary amides | Et₂Zn/LiCl | Toluene | 80 | 12-24 | >80 |
| 1,1,3,3-Tetramethyldisiloxane | Various amides | Platinum catalyst | Dioxane | 100 | 24 | High |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for accurate benchmarking. The following protocols for the reduction of ketones, esters, and amides can be adapted for use with di-m-tolyl-silane.
General Procedure for Ketone Reduction
-
To a solution of the ketone (1.0 mmol) in an anhydrous solvent (e.g., dichloromethane or toluene, 5 mL) under an inert atmosphere (e.g., nitrogen or argon), add the catalyst or activator (e.g., a Lewis acid like BF₃·OEt₂ or a transition metal complex, 1-5 mol%).
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the silane reducing agent (1.1-2.0 equivalents) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or 1M HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the corresponding alcohol.
-
Characterize the product by NMR and mass spectrometry and determine the yield.
General Procedure for Ester Reduction
-
In a flame-dried flask under an inert atmosphere, dissolve the ester (1.0 mmol) in an appropriate anhydrous solvent (e.g., toluene or THF, 5 mL).
-
Add the catalyst (e.g., a titanate ester or a rhodium complex, 1-5 mol%).
-
Add the silane reducing agent (2.0-4.0 equivalents) to the solution.
-
Heat the reaction mixture to the specified temperature (e.g., room temperature or reflux).
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction to room temperature and quench carefully with an aqueous acid or base solution.
-
Perform a standard aqueous workup and extract the product with an organic solvent.
-
Dry the combined organic extracts, concentrate, and purify the residue by flash chromatography to yield the desired alcohol.
-
Confirm the structure and calculate the yield.
General Procedure for Amide Reduction
-
To a solution of the amide (1.0 mmol) in a dry, aprotic solvent (e.g., dioxane or toluene, 5 mL) under an inert atmosphere, add the catalyst (e.g., a platinum or zinc-based catalyst, 1-5 mol%).
-
Add the silane reducing agent (2.0-5.0 equivalents).
-
Heat the mixture to the required temperature (e.g., 80-100 °C).
-
Follow the reaction's progress by an appropriate analytical technique (TLC, GC, or LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Work up the reaction mixture, which may involve acidic or basic washes, to remove the catalyst and siloxane byproducts.
-
Extract the product into an organic solvent, dry, and concentrate.
-
Purify the resulting amine by column chromatography or distillation.
-
Characterize the final product and determine the yield.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key aspects of the benchmarking process.
References
A Comparative Guide to the Thermal Stability of Tolyl-Silane Isomers
For Researchers, Scientists, and Drug Development Professionals
Theoretical Considerations for Thermal Stability
The thermal decomposition of arylsilanes is a complex process that can proceed through various mechanisms, including the homolytic cleavage of the silicon-carbon bond to form radical species. The stability of these isomers is therefore influenced by factors that affect the strength of the Si-C bond, as well as the stability of the potential radical intermediates. Key factors include:
-
Electronic Effects: The methyl group is weakly electron-donating. This effect can influence the electron density at the silicon-carbon bond and the stability of the resulting aryl radical upon decomposition.
-
Steric Effects: The position of the methyl group can introduce steric hindrance around the silicon center, which may influence intermolecular interactions and the activation energy required for decomposition.
-
Bond Dissociation Energies (BDEs): The energy required to break the Si-C bond is a direct measure of its strength. While specific BDEs for each tolyl-silane isomer are not available, general trends in organosilicon compounds suggest that substitution on the aryl ring can modulate these energies.[2]
Qualitative Comparison of Tolyl-Silane Isomers
Based on general chemical principles, a qualitative assessment of the relative thermal stability of the tolyl-silane isomers can be proposed:
| Isomer | Expected Relative Thermal Stability | Rationale |
| Para-tolyl-silane | Potentially the most stable | The methyl group in the para position provides electron donation to the aromatic ring through hyperconjugation and inductive effects. This can stabilize the molecule and potentially increase the Si-C bond strength. The symmetrical nature of the para isomer also allows for more efficient packing in the solid state, which can lead to higher melting and boiling points, often correlating with greater thermal stability. |
| Meta-tolyl-silane | Intermediate stability | The electron-donating effect of the methyl group is less pronounced at the meta position compared to the para position. Therefore, its stabilizing influence on the Si-C bond is expected to be moderate. |
| Ortho-tolyl-silane | Potentially the least stable | The presence of the methyl group in the ortho position introduces steric hindrance around the silicon atom. This steric strain can weaken the Si-C bond, making it more susceptible to thermal cleavage. |
It is important to note that this is a qualitative assessment. The actual thermal decomposition temperatures and mechanisms can be influenced by experimental conditions such as the heating rate, atmosphere, and the presence of catalysts or impurities.
Experimental Methodologies for Thermal Analysis
While specific experimental data for the tolyl-silane isomers is scarce, the following standard techniques are employed for the thermal analysis of organosilanes:
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature, the temperature at which the material begins to lose mass due to volatilization or decomposition.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine phase transitions such as melting point, glass transition temperature, and crystallization temperature.
A typical experimental workflow for the comparative thermal analysis of these isomers would involve the following steps:
Synthesis of Tolyl-Silane Isomers
The synthesis of tolyl-silane isomers typically involves the reaction of the corresponding tolyl Grignard reagent with a silicon halide, followed by reduction. For instance, the synthesis of p-tolyl-silane has been reported via the reaction of p-tolylmagnesium bromide with trichlorosilane, followed by reduction with a suitable reducing agent like lithium aluminum hydride.[3]
Conclusion
In the absence of direct comparative experimental data, a qualitative assessment based on electronic and steric effects suggests that the thermal stability of tolyl-silane isomers is likely to follow the trend: para > meta > ortho . The para isomer is expected to be the most stable due to the favorable electronic effect of the methyl group and the absence of steric hindrance. Conversely, the ortho isomer is predicted to be the least stable due to steric strain.
This guide highlights the need for further experimental investigation to provide quantitative data on the thermal properties of these fundamental organosilane compounds. Such data would be invaluable for researchers and professionals in materials science and drug development who rely on a precise understanding of molecular stability.
References
Assessing the Steric Effects of the m-Tolyl Group in Silanes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The steric profile of substituents in organosilanes is a critical determinant of their reactivity and interaction with biological targets. This guide provides a comparative assessment of the steric effects of the m-tolyl group in silanes, benchmarked against phenyl, o-tolyl, and p-tolyl analogues. While direct, comprehensive experimental comparisons are not extensively documented in publicly available literature, this guide synthesizes established principles of steric hindrance in aromatic systems and outlines the experimental methodologies required to generate definitive comparative data.
Understanding Steric Hindrance in Tolyl-Substituted Silanes
The steric bulk of a substituent influences the rate and outcome of chemical reactions by impeding the approach of reactants to the reactive center. In the context of tolyl-substituted silanes, the position of the methyl group on the phenyl ring dictates the degree of steric hindrance around the silicon atom.
-
o-Tolyl Group: The methyl group in the ortho position is closest to the silicon center, exerting the most significant steric hindrance. This can shield the silicon atom from nucleophilic or electrophilic attack and influence the conformational preferences of the molecule.
-
m-Tolyl Group: The methyl group in the meta position is further from the silicon atom, resulting in intermediate steric bulk compared to the ortho and para isomers. Its steric influence is less pronounced than the o-tolyl group but greater than the phenyl group.
-
p-Tolyl Group: The methyl group in the para position is the most distant from the silicon atom, exerting the least steric effect of the three tolyl isomers. Its steric profile is most similar to the unsubstituted phenyl group.
-
Phenyl Group: The phenyl group serves as a baseline for assessing the additional steric bulk introduced by the methyl substituent in the tolyl isomers.
Quantitative Comparison of Steric Effects
To rigorously quantify the steric effects of the m-tolyl group in comparison to its isomers and the phenyl group, a systematic experimental investigation is necessary. The following table outlines the key steric parameters and the type of experimental data required for a comprehensive comparison. The values presented are hypothetical and serve to illustrate how such a comparison would be structured once the data is obtained.
| Substituent Group | Relative Reaction Rate (k/k_phenyl) (Hypothetical) | Cone Angle (°) (Calculated) | Si-C Bond Length (Å) (from X-ray) | C-Si-C Bond Angle (°) (from X-ray) |
| Phenyl | 1.00 | X | Y | Z |
| o-Tolyl | < 1.00 | > X | > Y | < Z |
| m-Tolyl | < 1.00 | > X | > Y | < Z |
| p-Tolyl | ≈ 1.00 | ≈ X | ≈ Y | ≈ Z |
Note: The hypothetical relative reaction rates are based on a reaction sensitive to steric hindrance, such as hydrosilylation. The cone angle is a calculated parameter that provides a quantitative measure of steric bulk. Si-C bond lengths and C-Si-C bond angles obtained from X-ray crystallography provide direct structural evidence of steric strain.
Experimental Protocols for Generating Comparative Data
To obtain the quantitative data required for a definitive comparison, the following experimental protocols are recommended:
Synthesis of Tolyl-Substituted Silanes
Objective: To synthesize a series of aryl-substituted silanes (phenyl, o-tolyl, m-tolyl, and p-tolyl) for comparative studies.
General Procedure (Grignard Reaction):
-
Grignard Reagent Formation: React the corresponding aryl bromide (e.g., m-bromotoluene) with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen) to form the Grignard reagent (e.g., m-tolylmagnesium bromide).
-
Reaction with Silane (B1218182): Slowly add a solution of a suitable silane precursor (e.g., trichlorosilane (B8805176) or dichlorodimethylsilane) in the same anhydrous solvent to the freshly prepared Grignard reagent at a controlled temperature (typically 0 °C to room temperature).
-
Quenching and Work-up: After the reaction is complete, quench the reaction mixture by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure. Purify the crude product by distillation or column chromatography on silica (B1680970) gel to obtain the desired tolyl-substituted silane.
-
Characterization: Confirm the identity and purity of the synthesized silanes using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry.
Comparative Kinetic Studies via Hydrosilylation
Objective: To determine the relative reaction rates of the synthesized aryl-substituted silanes in a model reaction that is sensitive to steric effects, such as the hydrosilylation of an alkene.
General Procedure:
-
Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve a specific amount of an alkene (e.g., 1-octene) and a hydrosilylation catalyst (e.g., Karstedt's catalyst) in a suitable solvent (e.g., toluene).
-
Initiation of Reaction: Add a standardized solution of the respective aryl-substituted silane (phenylsilane, o-tolylsilane, m-tolylsilane, or p-tolylsilane) to the reaction mixture at a constant temperature.
-
Monitoring Reaction Progress: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by cooling or adding an inhibitor).
-
Analysis: Analyze the composition of the aliquots using Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the concentration of the reactants and products over time.
-
Data Analysis: Plot the concentration of the silane versus time to determine the initial reaction rate for each silane. Calculate the relative reaction rates by normalizing the rate of each tolyl-substituted silane to the rate of phenylsilane.
X-ray Crystallography
Objective: To determine the precise molecular structures of the tolyl-substituted silanes, providing quantitative data on bond lengths and angles.
General Procedure:
-
Crystal Growth: Grow single crystals of each purified tolyl-substituted silane suitable for X-ray diffraction analysis. This can be achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Data Collection: Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a specific temperature (often low temperature, e.g., 100 K) using a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain a final structural model.
-
Data Analysis: From the refined crystal structure, extract precise measurements of Si-C bond lengths and C-Si-C bond angles. Compare these parameters across the series of tolyl-substituted silanes to assess the impact of the methyl group's position on the molecular geometry.
Visualizing Experimental Workflows and Relationships
To clarify the logical flow of the proposed experimental investigation, the following diagrams are provided.
Caption: Workflow for the synthesis and analysis of aryl-substituted silanes.
Caption: Relationship between substituent position and steric effects.
Conclusion
A Comparative Guide to the Properties and Applications of Di-aryl-silanes
Di-aryl-silanes, a class of organosilicon compounds characterized by two aryl groups attached to a silicon atom, have garnered significant attention in materials science and organic electronics. Their unique electronic and photophysical properties, coupled with excellent thermal stability, make them promising candidates for a variety of applications, most notably as host materials in Organic Light-Emitting Diodes (OLEDs). This guide provides a comparative overview of the key properties of selected di-aryl-silanes, details common experimental protocols for their synthesis and characterization, and explores their primary applications.
Properties of Di-aryl-silanes
The electronic and photophysical properties of di-aryl-silanes can be tuned by modifying the aryl substituents. The silicon atom acts as a scaffold, influencing the spatial arrangement of the aryl groups and disrupting extensive π-conjugation, which can lead to materials with high triplet energies, a desirable characteristic for host materials in phosphorescent OLEDs.[1]
Photophysical Properties
The photophysical properties of di-aryl-silanes are crucial for their application in optoelectronic devices. These properties are sensitive to the nature of the aryl groups and the substitution pattern on the silicon atom. For instance, the presence of aromatic groups can cause a red shift in the UV absorption spectra.[2]
| Compound/Material | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) | Fluorescence Quantum Yield (ΦF) | Solvent/State | Reference |
| Naphthalene (B1677914) bridged disilane (B73854) (1b) | ~305 | ~335, 345 | <0.01 | THF | [2] |
| Naphthalene bridged disilane (2b) | ~305 | ~335, 345 | 0.09 | THF | [2] |
| Naphthalene bridged disilane (2b) | ~305 | >400 (excimer) | 0.49 | Acetonitrile | [2] |
| Silane-based poly(azomethine) (PAzM-Ph) | - | - | - | Solid State | [3] |
| Silane-based poly(p-phenylvinylene) (PPVSi-Ph) | - | - | - | Solid State | [3] |
| DMAC-TRZ Polymer | - | 508 | - | Solid State | [3] |
Electrochemical Properties
The electrochemical properties of di-aryl-silanes, particularly their oxidation potentials, provide insights into their highest occupied molecular orbital (HOMO) energy levels, which is critical for designing efficient charge-transporting layers in electronic devices. The oxidation potentials are dependent on both the nature and the number of the aryl groups attached to the silicon atom.[4]
| Compound | Oxidation Onset Potential (Eonset) (V vs. Ag/AgCl) | Formal Potential (E⁰’) (V vs. Ag/AgCl) | Reference |
| 2,5-xylylSiH₃ | ~1.6 | ~1.8 | [4] |
| 1-naphthylSiH₃ | ~1.5 | ~1.7 | [4] |
| (1-naphthyl)₂SiH₂ | ~1.4 | ~1.6 | [4] |
| (1-naphthyl)₃SiH | ~1.3 | ~1.5 | [4] |
Thermal Properties
High thermal stability is a key requirement for materials used in electronic devices, as it ensures operational longevity. Di-aryl-silanes and their polymeric derivatives often exhibit excellent thermal stability, with decomposition temperatures frequently exceeding 350°C.[3]
| Material | 5% Weight Loss Temperature (Td5) (°C) | Reference |
| Fluorinated Azo- and Azomethine-Based Polymers | 350-500 | [3] |
| Silane-based poly(azomethine)s and poly(p-phenylvinylene)s | 501-538 | [3] |
| DMAC-TRZ Polymer | 481 | [3] |
Synthesis and Characterization
The synthesis of di-aryl-silanes can be achieved through various methods, often involving the reaction of an aryl Grignard or organolithium reagent with a suitable silicon precursor.
Experimental Protocol: Synthesis of Di-1-naphthylsilane
This protocol is adapted from a general procedure for the synthesis of diarylsilanes.[5]
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dichlorodiethoxysilane
-
Lithium aluminum hydride (LiAlH₄)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A solution of 1-bromonaphthalene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.
-
Reaction with Silane Precursor: The Grignard reagent is cooled to 0°C, and a solution of dichlorodiethoxysilane in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred overnight.
-
Work-up and Isolation of Intermediate: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield di(1-naphthyl)diethoxysilane.
-
Reduction to Di-1-naphthylsilane: The crude di(1-naphthyl)diethoxysilane is dissolved in anhydrous diethyl ether and added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether at 0°C. The mixture is then refluxed for several hours.
-
Final Work-up and Purification: After cooling, the reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide (B78521) solution. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous magnesium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography or recrystallization to afford pure di-1-naphthylsilane.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a fundamental technique for the structural elucidation of di-aryl-silanes.[6][7]
-
¹H NMR: Provides information on the number, environment, and connectivity of protons in the molecule. The chemical shifts of the Si-H protons are typically found in the region of 4-6 ppm.
-
¹³C NMR: Used to determine the number and type of carbon atoms.
-
²⁹Si NMR: Directly probes the silicon nucleus, providing valuable information about the silicon environment.
A general workflow for NMR characterization involves dissolving the purified di-aryl-silane in a suitable deuterated solvent (e.g., CDCl₃), acquiring the spectra, referencing the chemical shifts to a standard (e.g., TMS), and integrating and analyzing the signals to confirm the molecular structure.[8]
Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the synthesized compounds.[9][10][11] The analysis involves heating a small sample of the material at a constant rate in a controlled atmosphere (e.g., nitrogen or air) and monitoring the change in mass as a function of temperature. The temperature at which a significant weight loss occurs is indicative of the material's decomposition temperature.[12]
Applications of Di-aryl-silanes
The primary application of di-aryl-silanes is in the field of organic electronics, particularly as host materials in OLEDs.[1][13][14] Their wide bandgap and high triplet energy levels allow for efficient energy transfer to phosphorescent guest emitters, leading to high-performance devices.[1]
Di-aryl-silanes in OLEDs
In an OLED, the di-aryl-silane is typically used in the emissive layer as a host for a phosphorescent dopant. The di-aryl-silane facilitates the transport of both electrons and holes and confines the excitons to the emissive layer, leading to efficient light emission from the dopant.[15]
Below is a diagram illustrating the general workflow for the fabrication of an OLED device incorporating a di-aryl-silane host material.
References
- 1. Arylsilanes and siloxanes as optoelectronic materials for organic light-emitting diodes (OLEDs) - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC01638J [pubs.rsc.org]
- 2. The photophysical properties of naphthalene bridged disilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. web.abo.fi [web.abo.fi]
- 11. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Arylsilanes and siloxanes as optoelectronic materials for organic light-emitting diodes (OLEDs) - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 15. ossila.com [ossila.com]
Safety Operating Guide
Proper Disposal of Di-m-tolyl-silane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. Di-m-tolyl-silane, a solid organosilane compound, requires careful management due to its hazardous properties. This guide provides essential information and a step-by-step operational plan for its proper disposal.
Safety and Hazard Information
Di-m-tolyl-silane is classified as a hazardous substance. According to safety data sheets, it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All operations should be performed in a well-ventilated area or under a chemical fume hood.
Key Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Disposal Protocol for Di-m-tolyl-silane
The primary and mandated method for the disposal of di-m-tolyl-silane is through a licensed hazardous waste disposal service.[1] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste. The following steps outline the procedure for preparing di-m-tolyl-silane for collection by a certified hazardous waste management company.
Step-by-Step Disposal Workflow:
-
Segregation and Waste Identification:
-
Designate a specific, sealed, and clearly labeled container for di-m-tolyl-silane waste.
-
The container must be compatible with the chemical and in good condition, free from cracks or leaks.
-
Label the container clearly as "Hazardous Waste: Di-m-tolyl-silane" and include the appropriate hazard pictograms (e.g., exclamation mark for irritant).
-
-
Packaging for Disposal:
-
Ensure the primary container containing the di-m-tolyl-silane waste is tightly sealed to prevent any leakage of solids or vapors.
-
Place the primary container into a larger, secondary containment vessel as a precautionary measure against spills or breakage.
-
The secondary container should also be sealed and appropriately labeled.
-
-
Storage Prior to Disposal:
-
Store the packaged hazardous waste in a designated, secure, and well-ventilated waste accumulation area.
-
This area should be away from incompatible materials, particularly strong oxidizing agents.
-
Ensure the storage area is clearly marked as a hazardous waste storage location.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide the contractor with the Safety Data Sheet (SDS) for di-m-tolyl-silane to ensure they are fully aware of the material's hazards and handling requirements.
-
Follow all institutional and local regulations regarding waste manifest documentation and handover procedures.
-
It is the responsibility of the user to ensure that waste management complies with all federal, state, and local environmental regulations.[2]
Experimental Workflow for Disposal Preparation
The following diagram illustrates the logical steps for preparing di-m-tolyl-silane for professional disposal, ensuring safety and compliance at each stage of the process.
References
Safeguarding Your Research: Essential Protocols for Handling Di-m-tolyl-silane
For Immediate Use by Laboratory Personnel
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Di-m-tolyl-silane. The following procedures are designed to ensure the safe handling, storage, and disposal of this chemical, minimizing risk and establishing a secure laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
Assumed Hazards:
-
Pyrophoric: May ignite spontaneously on contact with air.
-
Water-Reactive: Reacts with water, moisture, and alcohols to produce flammable hydrogen gas.
-
Corrosive: May cause severe skin burns and eye damage.
-
Inhalation Hazard: Vapors may be irritating to the respiratory tract.
Table 1: Required Personal Protective Equipment (PPE)
| Equipment | Specifications | Purpose |
| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes, fumes, and potential ignition. |
| Hand Protection | Flame-retardant gloves (e.g., Nomex® or Kevlar®) worn over chemical-resistant gloves (e.g., nitrile or butyl rubber). | Provides both fire and chemical protection. |
| Body Protection | Flame-retardant lab coat | Protects against fire and chemical splashes. |
| Respiratory Protection | A NIOSH-approved respirator with cartridges for organic vapors and acid gases may be necessary depending on the ventilation and scale of work. Always work in a certified chemical fume hood. | Protects against inhalation of harmful vapors. |
Operational Plan: Step-by-Step Handling Procedure
All operations involving Di-m-tolyl-silane must be conducted in a well-ventilated chemical fume hood with the sash at the lowest practical height. An inert atmosphere (e.g., argon or nitrogen) is required for all transfers and reactions.
Experimental Workflow:
Detailed Protocol:
-
Preparation: Before handling the chemical, ensure that the chemical fume hood is certified and functioning correctly. Have all necessary equipment, including quenching agents and spill control materials, readily accessible.
-
Inert Atmosphere: All manipulations of Di-m-tolyl-silane must be performed under an inert atmosphere, such as in a glovebox or using a Schlenk line, to prevent contact with air and moisture.
-
Don PPE: Put on all required personal protective equipment as specified in Table 1.
-
Chemical Transfer: Use a clean, dry syringe or cannula to transfer the liquid. Never pour Di-m-tolyl-silane in the open air.
-
Reaction: Add the silane (B1218182) to the reaction mixture slowly and in a controlled manner. Monitor the reaction for any signs of exotherm or gas evolution.
-
Quenching: Unreacted Di-m-tolyl-silane and reaction mixtures should be quenched carefully. A suggested method is to slowly add the mixture to a cooled, stirred, and inerted solution of a less reactive alcohol, such as isopropanol, followed by a slow addition of water.
-
Waste Segregation: All waste contaminated with Di-m-tolyl-silane must be segregated into a clearly labeled, dedicated waste container.
-
Decontamination: Decontaminate all glassware and surfaces that have come into contact with the silane. This can be done by rinsing with a solvent (under an inert atmosphere if necessary), followed by the careful quenching procedure described above.
-
Disposal: Dispose of all waste in accordance with your institution's hazardous waste management guidelines.
Quantitative Safety Data
Due to the lack of specific data for Di-m-tolyl-silane, the following table provides occupational exposure limits for the parent compound, silane (SiH₄), as a conservative reference.
Table 2: Occupational Exposure Limits for Silane (SiH₄)
| Organization | Exposure Limit (8-hour TWA) |
| ACGIH TLV | 5 ppm (6.6 mg/m³)[1][2] |
| NIOSH REL | 5 ppm (7 mg/m³)[1][2] |
| OSHA PEL | 5 ppm (7 mg/m³) |
TWA: Time-Weighted Average
Disposal Plan
Proper disposal is critical to ensure safety and environmental protection.
-
Quenching: All unreacted Di-m-tolyl-silane must be quenched before disposal. Slowly add the material to a large volume of a stirred, cooled, and inerted solvent such as isopropanol. After the initial reaction has subsided, slowly add water to quench any remaining reactive material.
-
Waste Collection: Collect all quenched materials and contaminated items (e.g., gloves, paper towels, syringes) in a designated, labeled hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("Quenched Di-m-tolyl-silane"), and the associated hazards (e.g., "Flammable," "Corrosive").
-
Institutional Procedures: Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. Never dispose of this material down the drain or in regular trash.
By adhering to these stringent protocols, you can effectively mitigate the risks associated with handling Di-m-tolyl-silane and maintain a safe and productive research environment. Always consult with your institution's Environmental Health and Safety (EHS) department for any specific questions or concerns.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
